4-Propyl-1-naphthoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-propylnaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-2-5-10-8-9-13(14(15)16)12-7-4-3-6-11(10)12/h3-4,6-9H,2,5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRVNKIHIKWKKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C2=CC=CC=C12)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00741249 | |
| Record name | 4-Propylnaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00741249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107777-22-0 | |
| Record name | 4-Propylnaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00741249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Propyl-1-naphthoic Acid from 1-Bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for the preparation of 4-Propyl-1-naphthoic acid, a substituted naphthalene derivative of interest in medicinal chemistry and materials science, starting from the readily available 1-bromonaphthalene. The synthesis involves a three-step sequence: Friedel-Crafts acylation, Wolff-Kishner reduction, and Grignard reaction followed by carboxylation. This document outlines detailed experimental protocols, summarizes quantitative data, and provides visualizations of the synthetic pathway and experimental workflow.
Synthetic Strategy Overview
The synthesis of this compound from 1-bromonaphthalene is strategically designed in three main stages. The initial step involves the introduction of a propionyl group at the 4-position of the naphthalene ring via a Friedel-Crafts acylation. This is followed by the reduction of the keto group to a propyl group. The final stage is the conversion of the bromo-substituent into a carboxylic acid moiety through the formation of a Grignard reagent and subsequent carboxylation.
Experimental Protocols and Data
Step 1: Friedel-Crafts Acylation of 1-Bromonaphthalene
The first step is the regioselective acylation of 1-bromonaphthalene with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is anticipated to yield 4-bromo-1-propionylnaphthalene as the major product due to steric hindrance at the peri-position (C8) and the directing effects of the bromo group.
Experimental Protocol:
-
To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.1 equivalents) and a suitable inert solvent such as dichloromethane or 1,2-dichloroethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.1 equivalents) to the stirred suspension.
-
After the addition is complete, add a solution of 1-bromonaphthalene (1.0 equivalent) in the same solvent dropwise over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction is then quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford 4-bromo-1-propionylnaphthalene.
| Parameter | Value | Reference |
| Reactants | 1-Bromonaphthalene, Propionyl Chloride, Aluminum Chloride | [1] |
| Solvent | Dichloromethane or 1,2-Dichloroethane | [1] |
| Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | 2-4 hours | [1] |
| Typical Yield | 70-85% (estimated) | [2] |
Step 2: Wolff-Kishner Reduction of 4-Bromo-1-propionylnaphthalene
The carbonyl group of 4-bromo-1-propionylnaphthalene is reduced to a methylene group using the Wolff-Kishner reduction. The Huang-Minlon modification is a high-yielding and practical choice for this transformation.[3][4]
Experimental Protocol:
-
In a round-bottom flask fitted with a reflux condenser, place 4-bromo-1-propionylnaphthalene (1.0 equivalent), diethylene glycol as the solvent, hydrazine hydrate (4-5 equivalents), and potassium hydroxide pellets (4-5 equivalents).
-
Heat the mixture to 100-130 °C for 1-2 hours to facilitate the formation of the hydrazone.
-
After hydrazone formation, increase the temperature to 190-200 °C to allow for the distillation of water and excess hydrazine.
-
Maintain the reaction at this temperature for 3-4 hours, during which nitrogen gas will evolve.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., toluene or diethyl ether).
-
Wash the combined organic extracts with dilute hydrochloric acid and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The resulting crude 4-bromo-1-propylnaphthalene can be purified by vacuum distillation or column chromatography.
| Parameter | Value | Reference |
| Reactants | 4-Bromo-1-propionylnaphthalene, Hydrazine Hydrate, Potassium Hydroxide | [3][4] |
| Solvent | Diethylene Glycol | |
| Temperature | 100-130 °C then 190-200 °C | |
| Reaction Time | 4-6 hours | [4] |
| Typical Yield | >80% | [3] |
Step 3: Grignard Reaction and Carboxylation to this compound
The final step involves the conversion of the aryl bromide to a carboxylic acid. This is achieved by forming a Grignard reagent with magnesium metal, followed by quenching with carbon dioxide.
Experimental Protocol:
-
All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a solution of 4-bromo-1-propylnaphthalene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is initiated, which is indicated by a gentle reflux and the disappearance of the iodine color.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution in an ice-salt bath and then pour it slowly over crushed dry ice (solid carbon dioxide) with vigorous stirring.
-
Allow the mixture to warm to room temperature, and then quench with a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and then extract the carboxylic acid product into an aqueous sodium hydroxide solution.
-
Acidify the basic aqueous layer with concentrated hydrochloric acid to precipitate the this compound.
-
Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
| Parameter | Value | Reference |
| Reactants | 4-Bromo-1-propylnaphthalene, Magnesium, Carbon Dioxide (Dry Ice) | [5][6] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [5] |
| Temperature | Reflux, then 0 °C to Room Temperature | [7] |
| Reaction Time | 2-4 hours | [5] |
| Typical Yield | 60-80% | [7] |
Visualizations
Synthetic Pathway
The following diagram illustrates the multi-step synthesis of this compound from 1-bromonaphthalene.
Experimental Workflow
This diagram outlines the general workflow for a single synthetic step, from reaction setup to product purification.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 4-Alkyl-1-Naphthoic Acids Utilizing a Grignard Reaction-Based Strategy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Direct 4-alkylation of 1-naphthoic acid via a Grignard reaction is fundamentally unfeasible due to the inherent basicity of the Grignard reagent, which leads to a rapid acid-base reaction with the carboxylic acid proton. This guide elucidates the chemical principles precluding this direct approach and provides a comprehensive overview of a viable, multi-step synthetic strategy. This robust alternative route facilitates the synthesis of 4-alkyl-1-naphthoic acids, valuable building blocks in medicinal chemistry and materials science. The core of this strategy involves the preparation of a 4-alkyl-1-halonaphthalene intermediate, followed by the formation of a Grignard reagent and subsequent carboxylation. This whitepaper presents detailed experimental protocols, quantitative data for key transformations, and visual diagrams of the reaction pathways and workflows to assist researchers in the practical application of these methods.
The Chemical Challenge: Why Direct 4-Alkylation is Not Feasible
Grignard reagents (R-MgX) are potent nucleophiles but are also exceptionally strong bases. Carboxylic acids, by definition, possess an acidic proton on the hydroxyl group. When a Grignard reagent is introduced to 1-naphthoic acid, an immediate and irreversible acid-base reaction occurs, far outcompeting any potential nucleophilic attack on the naphthalene ring. The Grignard reagent deprotonates the carboxylic acid to form a magnesium carboxylate salt and an alkane.[1][2] This process consumes the Grignard reagent, rendering it unavailable for the desired C-C bond formation on the aromatic ring. The resulting carboxylate is also negatively charged and electronically deactivated, further inhibiting any subsequent nucleophilic attack.
A Viable Multi-Step Synthetic Approach
To successfully synthesize 4-alkyl-1-naphthoic acids, a multi-step approach is necessary, circumventing the aforementioned acid-base incompatibility. The most logical and widely applicable strategy involves the following key stages:
-
Formation of a 4-Alkyl-1-Halonaphthalene Intermediate: This crucial step establishes the desired substitution pattern on the naphthalene core.
-
Grignard Reagent Formation: The 4-alkyl-1-halonaphthalene is converted into its corresponding Grignard reagent, 4-alkyl-1-naphthylmagnesium halide.
-
Carboxylation and Work-up: The Grignard reagent is then reacted with carbon dioxide, followed by an acidic work-up to yield the target 4-alkyl-1-naphthoic acid.
This overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for 4-alkyl-1-naphthoic acids.
Experimental Protocols and Data
This section provides detailed experimental protocols for the synthesis of 4-alkyl-1-naphthoic acids, with 4-methyl-1-naphthoic acid as a representative example.
Synthesis of the 4-Alkyl-1-Halonaphthalene Intermediate
Two primary routes are presented for the synthesis of the key intermediate, 4-bromo-1-methylnaphthalene.
Route A: Bromination of 1-Methylnaphthalene
This route is more direct but may present challenges in controlling regioselectivity.
-
Experimental Protocol:
-
In a four-necked flask, dissolve 1-methylnaphthalene in carbon tetrachloride.
-
Warm the mixture to 70-78°C.
-
Add N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (BPO).
-
Maintain the reaction at reflux overnight.
-
After cooling, the succinimide byproduct is filtered off.
-
The solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.[3]
-
Route B: Reduction of 4-Bromo-1-naphthaldehyde
This route offers superior regiochemical control by starting with a pre-functionalized naphthalene.
-
Experimental Protocol (Wolff-Kishner Reduction):
-
To a solution of 4-bromo-1-naphthaldehyde in a high-boiling solvent such as diethylene glycol monomethyl ether, add hydrazine monohydrate (a large excess) and potassium hydroxide.[4]
-
Heat the mixture to 110°C for 1 hour to facilitate the formation of the hydrazone.
-
Increase the temperature to approximately 195°C to allow for the decomposition of the hydrazone and the evolution of nitrogen gas. This step is typically continued for 4 hours.[4]
-
After cooling to room temperature, the reaction is quenched by the addition of aqueous HCl.
-
The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are dried and concentrated to yield 4-bromo-1-methylnaphthalene.[4]
-
A comparison of these two key carbonyl reduction methods is provided below.
| Feature | Wolff-Kishner Reduction | Clemmensen Reduction |
| Reagents | Hydrazine (N₂H₄), strong base (e.g., KOH) | Zinc amalgam (Zn(Hg)), strong acid (e.g., conc. HCl) |
| Conditions | High temperatures (180-200°C), basic | Reflux, acidic |
| Solvent | High-boiling polar protic (e.g., ethylene glycol) | Toluene or other inert solvent |
| Substrate Scope | Good for base-stable compounds | Good for acid-stable compounds; particularly effective for aryl-alkyl ketones |
| Key Advantage | Suitable for acid-sensitive substrates | Can be performed in the presence of some reducible groups that are sensitive to base |
Grignard Reagent Formation and Carboxylation
This two-step, one-pot procedure is applicable to various 4-alkyl-1-halonaphthalenes.
-
Experimental Protocol:
-
Apparatus: Assemble a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. All glassware must be rigorously dried to exclude moisture. The system should be maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Formation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface. A solution of the 4-alkyl-1-bromonaphthalene in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared in the dropping funnel. Add a small portion of the halide solution to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the solvent. Once initiated, add the remaining halide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the Grignard reagent solution in an ice-salt bath. Introduce a stream of dry carbon dioxide gas onto the surface of the vigorously stirred solution. Alternatively, the Grignard solution can be poured over crushed dry ice. Maintain a low temperature during this exothermic reaction.
-
Work-up and Isolation: After the addition of carbon dioxide is complete, quench the reaction by the slow addition of dilute hydrochloric acid or aqueous ammonium chloride. This will protonate the magnesium carboxylate salt and dissolve any remaining magnesium. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts and extract the desired carboxylic acid with an aqueous sodium hydroxide solution. The aqueous basic extracts are then acidified with a strong acid (e.g., HCl) to precipitate the crude 4-alkyl-1-naphthoic acid. The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as toluene or ethanol.
-
The mechanism for the carboxylation of the Grignard reagent is illustrated below.
References
- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 2. One-pot synthesis of new alkyl 1-naphthoates bearing quinoline, pyranone and cyclohexenone moieties via metal-free sequential addition/oxidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile - Google Patents [patents.google.com]
- 4. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
An In-Depth Technical Guide to 4-Propyl-1-naphthoic acid (CAS: 107777-22-0)
Disclaimer: Publicly available scientific literature and technical documentation for 4-Propyl-1-naphthoic acid (CAS: 107777-22-0) are exceptionally limited. While this guide endeavors to provide a comprehensive overview based on available data, significant information gaps exist regarding its experimental protocols, biological activities, and specific quantitative properties. Much of the information presented is extrapolated from data on structurally related compounds, such as 1-naphthoic acid and its derivatives.
Chemical and Physical Properties
This compound is a derivative of 1-naphthoic acid, featuring a propyl group at the 4-position of the naphthalene ring. This substitution is expected to influence its lipophilicity and potential biological interactions compared to the parent compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 107777-22-0 | [1] |
| Molecular Formula | C₁₄H₁₄O₂ | [2] |
| Molecular Weight | 214.26 g/mol | [2] |
| IUPAC Name | 4-propylnaphthalene-1-carboxylic acid | [2] |
| Appearance | White powder (predicted) | Supplier Data |
| Purity | ≥95% - 98% | [2] |
| Storage Temperature | Room Temperature, Sealed in dry conditions | [1] |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly described in the available literature. However, general methods for the synthesis of substituted naphthoic acids can be adapted. A plausible synthetic route could involve the carboxylation of a Grignard reagent derived from 1-bromo-4-propylnaphthalene.
Hypothetical Experimental Protocol: Synthesis via Grignard Reaction
This protocol is a generalized procedure based on the synthesis of 1-naphthoic acid and has not been specifically validated for this compound.[3][4]
Materials:
-
1-Bromo-4-propylnaphthalene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings. Add a solution of 1-bromo-4-propylnaphthalene in anhydrous ether or THF dropwise to the magnesium turnings. A small crystal of iodine may be added to initiate the reaction. The reaction mixture is typically stirred and refluxed until the magnesium is consumed.
-
Carboxylation: Cool the Grignard reagent in an ice bath. Slowly add crushed dry ice to the reaction mixture with vigorous stirring. The dry ice should be in excess to ensure complete carboxylation.
-
Hydrolysis: After the addition of dry ice is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding aqueous HCl or H₂SO₄.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Remove the solvent under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography.
Diagram 1: Hypothetical Synthesis Workflow
Caption: Generalized workflow for the synthesis of this compound.
Biological Activity and Mechanism of Action
There is no specific information available in the scientific literature regarding the biological activity, mechanism of action, or involvement in any signaling pathways for this compound.
Naphthalene-based compounds, in general, have been investigated for a wide range of biological activities. For instance, some naphthoquinone derivatives have shown potential as anticancer and antimicrobial agents.[5] Additionally, certain 1-naphthol derivatives have been evaluated as antioxidants and enzyme inhibitors.[6] The presence of the carboxylic acid group and the propyl substituent on the naphthalene scaffold of this compound suggests it could be a candidate for biological screening in various assays. However, without experimental data, any potential biological role remains speculative.
Diagram 2: General Logic for Investigating Biological Activity
Caption: A logical workflow for the biological evaluation of a novel compound.
Applications in Research and Development
Given the lack of specific data, the primary application of this compound is likely as a chemical intermediate or building block in organic synthesis. Researchers may use it to synthesize more complex molecules for various research purposes, including the development of novel materials or as part of a library of compounds for biological screening.[7][8] Its structural similarity to other biologically active naphthoic acid derivatives could make it a target for synthesis in drug discovery programs.
Safety and Handling
A comprehensive safety and toxicity profile for this compound is not available. As with any chemical compound with limited toxicological data, it should be handled with care in a laboratory setting. Standard safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Based on data for related compounds, it may cause skin and eye irritation. In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention. A Material Safety Data Sheet (MSDS) should be consulted from the supplier for any available specific handling and safety information.
References
- 1. This compound CAS#: 107777-22-0 [amp.chemicalbook.com]
- 2. This compound | 107777-22-0 [sigmaaldrich.com]
- 3. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Acetyl-1-naphthoic acid | 131986-05-5 | Benchchem [benchchem.com]
- 8. nbinno.com [nbinno.com]
A Technical Guide to 4-Propyl-1-naphthoic Acid: Properties and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the fundamental molecular properties of 4-Propyl-1-naphthoic acid. It also outlines general experimental methodologies for the synthesis and analysis of related naphthoic acid derivatives, offering a foundational understanding for researchers in the absence of specific protocols for the titled compound.
Core Molecular Data
The essential molecular information for this compound is summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₄O₂ |
| Molecular Weight | 214.26 g/mol [1] |
| CAS Number | 107777-22-0 |
Experimental Protocols
General Synthesis of Naphthoic Acid Derivatives
A common method for the synthesis of naphthoic acids is through the Grignard reaction. This typically involves the reaction of an appropriate bromonaphthalene with magnesium to form a Grignard reagent, which is then carbonated with dry carbon dioxide. The resulting carboxylate is subsequently acidified to yield the naphthoic acid.
Another synthetic approach involves the hydrolysis of the corresponding nitrile. For instance, a bromo-naphthoic acid can be reacted with copper(I) cyanide to form a cyano-naphthoic acid, which is then saponified in an alkaline medium to produce the dicarboxylic acid.
General Analytical Methodologies
For the quantitative analysis of naphthoic acid derivatives, several analytical techniques are commonly employed. These include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the quantification of organic acids in various matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also suitable for the analysis of naphthoic acids, often requiring derivatization to increase volatility.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): A widely used method for the analysis of aromatic compounds, offering good performance for quantification.
Signaling Pathways and Biological Activity
Currently, there is no readily available information in the scientific literature regarding specific signaling pathways modulated by this compound or its broader biological activity. Research into the pharmacological effects of this compound appears to be an area open for investigation.
Visualizing Chemical Information and Workflows
To aid in the understanding of the relationships between chemical information and a general experimental workflow, the following diagrams have been generated.
References
In-depth Technical Guide on the Solubility of 4-Propyl-1-naphthoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the solubility of 4-Propyl-1-naphthoic acid in organic solvents. A comprehensive review of available scientific literature reveals a significant gap in quantitative solubility data for this specific compound. Despite its relevance as a potential intermediate in pharmaceutical and chemical synthesis, to date, no peer-reviewed studies presenting specific solubility values in various organic solvents have been published.
This guide, therefore, serves two primary purposes: firstly, to transparently report the absence of published quantitative solubility data for this compound. Secondly, and more critically, to provide researchers with a detailed experimental protocol and a clear workflow for determining the solubility of this and similar aromatic carboxylic acids. The methodologies outlined are based on established and widely accepted practices for solubility determination, particularly the gravimetric method, which has been detailed in studies of analogous compounds such as 1-naphthoic acid.[1] This document is intended to be a practical resource for scientists initiating research on this compound, enabling them to generate the necessary solubility data for their work in areas such as formulation development, reaction chemistry, and purification processes.
Quantitative Solubility Data
As of the latest literature review, there is no specific quantitative solubility data available for this compound in any organic solvents. Researchers are advised to perform experimental determinations to ascertain these values for their specific applications. For reference, qualitative information on the parent compound, 1-naphthoic acid, suggests it is generally soluble in hot alcohols and ethers, with slight solubility in hot water.[1]
Experimental Protocol for Solubility Determination: The Gravimetric Method
The following is a detailed protocol for the gravimetric method, a reliable and commonly used technique for determining the solubility of a solid compound in a liquid solvent.[1] This protocol is adapted from methodologies reported for similar aromatic carboxylic acids and is directly applicable for determining the solubility of this compound.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvent(s) of interest
-
Isothermal jacketed glass vessel
-
Magnetic stirrer and stir bar
-
Constant temperature water bath
-
Calibrated thermometer or temperature probe
-
Syringe with a filter (pore size appropriate to retain the solid)
-
Pre-weighed weighing bottles
-
Analytical balance (accurate to at least 0.1 mg)
-
Drying oven
-
Desiccator
3.2. Procedure
-
Preparation of the Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the chosen organic solvent in the isothermal jacketed glass vessel. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vessel to prevent solvent evaporation.
-
Place the vessel in the constant temperature water bath set to the desired experimental temperature.
-
Begin continuous agitation of the mixture using the magnetic stirrer.
-
-
Equilibration:
-
Allow the mixture to equilibrate for a sufficient period (typically several hours) to ensure the solution reaches saturation.
-
To confirm equilibrium, small samples of the supernatant can be withdrawn at different time intervals (e.g., every 2 hours) and their concentration measured. Equilibrium is reached when consecutive measurements show no significant change in concentration.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, stop the stirring and allow the excess solid to settle at the bottom of the vessel.
-
Carefully withdraw a known volume of the clear supernatant using a syringe pre-heated to the experimental temperature to prevent premature crystallization of the solute.
-
The syringe should be fitted with a filter to ensure no solid particles are transferred.
-
-
Gravimetric Analysis:
-
Dispense the filtered supernatant into a pre-weighed weighing bottle and record the total mass of the bottle and the solution.
-
Place the weighing bottle in a drying oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the this compound.
-
After the solvent has evaporated, transfer the weighing bottle to a desiccator to cool to room temperature.
-
Weigh the bottle containing the dried solute.
-
Repeat the drying, cooling, and weighing steps until a constant mass is achieved, confirming the complete removal of the solvent.
-
3.3. Data Calculation
The mole fraction solubility (x) can be calculated using the following formula:
x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]
Where:
-
m₁ is the mass of the solute (this compound)
-
M₁ is the molar mass of the solute
-
m₂ is the mass of the solvent
-
M₂ is the molar mass of the solvent
The mass of the solute (m₁) is determined from the final constant weight of the weighing bottle minus its initial tare weight. The mass of the solvent (m₂) is the total mass of the solution withdrawn minus the mass of the solute (m₁).
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the gravimetric method for determining the solubility of this compound.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
While direct quantitative solubility data for this compound in organic solvents is currently not available in the public domain, this technical guide provides the necessary framework for researchers to obtain this critical information. The detailed experimental protocol for the gravimetric method offers a robust and reliable approach for these measurements. The provided workflow diagram visually summarizes the key steps involved. By following these established procedures, scientists and drug development professionals can generate the high-quality solubility data required to advance their research and development efforts involving this compound.
References
Spectroscopic and Spectrometric Analysis of 4-Propyl-1-naphthoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy and mass spectrometry (MS) characteristics of 4-Propyl-1-naphthoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide presents predicted spectral data based on the analysis of its parent compound, 1-naphthoic acid, and established principles of organic spectroscopy. Detailed experimental protocols for acquiring FT-IR and mass spectra are also provided, along with a hypothetical signaling pathway to illustrate potential applications in drug development.
Predicted Spectroscopic and Spectrometric Data
The following tables summarize the predicted quantitative data for the FT-IR and mass spectrometric analysis of this compound.
Table 1: Predicted FT-IR Spectral Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode | Intensity |
| O-H (Carboxylic Acid) | 3300 - 2500 | Stretching | Strong, Broad |
| C-H (Aromatic) | 3100 - 3000 | Stretching | Medium |
| C-H (Aliphatic - Propyl) | 2965 - 2850 | Stretching | Medium to Strong |
| C=O (Carboxylic Acid) | 1710 - 1680 | Stretching | Strong |
| C=C (Aromatic) | 1600 - 1450 | Stretching | Medium to Strong |
| C-O (Carboxylic Acid) | 1320 - 1210 | Stretching | Strong |
| O-H (Carboxylic Acid) | 950 - 910 | Bending (Out-of-plane) | Medium, Broad |
Table 2: Predicted Mass Spectrometry Data for this compound (Electron Ionization)
The molecular weight of this compound is 214.26 g/mol . Aromatic carboxylic acids are known to exhibit a prominent molecular ion peak and undergo characteristic fragmentation patterns, including the loss of the hydroxyl (-OH) and carboxyl (-COOH) groups.[1][2]
| Predicted m/z | Ion Formula | Fragmentation Pathway |
| 214 | [C₁₄H₁₄O₂]⁺• | Molecular Ion (M⁺•) |
| 197 | [C₁₄H₁₃O]⁺ | Loss of •OH from M⁺• |
| 185 | [C₁₃H₁₃]⁺ | Loss of •COOH from M⁺• |
| 171 | [C₁₂H₁₁]⁺ | Loss of C₃H₇ (propyl group) from a fragment |
| 155 | [C₁₁H₇O]⁺ | Fragmentation of the naphthoyl group |
| 127 | [C₁₀H₇]⁺ | Naphthyl cation |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
FT-IR Spectroscopy: KBr Pellet Method
The Potassium Bromide (KBr) pellet method is a common technique for obtaining the infrared spectrum of a solid sample.[3][4]
-
Sample and KBr Preparation:
-
Thoroughly dry spectroscopic grade KBr in an oven to remove any absorbed moisture.
-
In an agate mortar, grind 1-2 mg of this compound into a fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar.
-
Gently but thoroughly mix the sample and KBr by grinding with a pestle until a homogenous mixture is obtained.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Place the die in a hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The resulting spectrum should be baseline corrected and the peaks of interest identified.
-
Mass Spectrometry: Electron Ionization (EI)
Electron Ionization is a hard ionization technique that provides detailed structural information through fragmentation.[5][6][7]
-
Sample Introduction:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). If using a direct insertion probe, the sample is placed in a capillary tube which is then inserted into the ion source.
-
-
Ionization:
-
In the ion source, the sample is vaporized by heating.
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•) and various fragment ions.
-
-
Mass Analysis and Detection:
-
The resulting ions are accelerated and directed into a mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
-
Visualizations
The following diagrams illustrate the experimental workflows and a hypothetical signaling pathway relevant to drug development.
Caption: Workflow for FT-IR Analysis using the KBr Pellet Method.
Caption: Workflow for Mass Spectrometry using Electron Ionization.
Caption: Hypothetical Signaling Pathway for a Therapeutic Agent.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. GCMS Section 6.12 [people.whitman.edu]
- 3. shimadzu.com [shimadzu.com]
- 4. azom.com [azom.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 7. Electron ionization - Wikipedia [en.wikipedia.org]
Commercial Suppliers and Technical Guide for 4-Propyl-1-naphthoic Acid in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Propyl-1-naphthoic acid, a naphthalene-based carboxylic acid derivative of interest in pharmaceutical and chemical research. This document outlines commercial suppliers, potential biological activities, and detailed experimental protocols for investigating its therapeutic potential.
Commercial Availability
This compound (CAS No. 107777-22-0) is available from several commercial suppliers in research-grade quantities. The table below summarizes key information from various suppliers. Researchers are advised to contact the suppliers directly for the most current pricing and availability.
| Supplier | Product Code | Purity | Available Quantities | Additional Information |
| Biosynth | HEA77722 | - | Custom | For pharmaceutical testing.[1] |
| Sigma-Aldrich | COMH93D5EF7A | 98% | - | Sold through Combi-Blocks, Inc. |
| MySkinRecipes | 118811 | ≥95% | 250mg, 1g | Stated to have potential anti-inflammatory and anti-cancer activity.[2] |
| ChemUniverse | - | - | Bulk Quote | Specialty chemical supplier. |
| ChemicalBook | - | - | - | Provides a platform to connect with various suppliers.[3][4] |
Physicochemical Properties
| Property | Value |
| CAS Number | 107777-22-0 |
| Molecular Formula | C₁₄H₁₄O₂ |
| Molecular Weight | 214.26 g/mol [2] |
| IUPAC Name | This compound |
Synthesis of this compound
The general approach involves the [2+2+2] benzannulation of a suitably substituted phthalic acid or anhydride with two alkyne molecules in the presence of a Ruthenium catalyst, using atmospheric oxygen as the oxidant.[1][5][6] This method is noted for its high atom and step economy. The resulting product can be purified using flash column chromatography.[5]
Potential Biological Activities and Signaling Pathways
Naphthalene derivatives, including naphthoic acids, have garnered significant interest for their diverse biological activities, particularly in the realms of oncology and inflammation.[7][8][9] While specific studies on this compound are limited, research on related compounds suggests potential mechanisms of action.
Anticancer Activity
Numerous naphthoquinone and naphthoic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[10][11][12][13] The proposed mechanisms often involve the induction of apoptosis, disruption of cellular metabolism, and inhibition of key enzymes involved in cancer progression.[13]
Anti-inflammatory Activity
Several naphthalene-based compounds, including the widely used NSAID naproxen, highlight the potential of this scaffold in developing anti-inflammatory agents.[9] The anti-inflammatory effects of naphthoic acid derivatives may be mediated through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as the suppression of pro-inflammatory cytokine production.[14][15]
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
A potential signaling pathway that may be modulated by this compound is the Aryl Hydrocarbon Receptor (AhR) pathway. The AhR is a ligand-activated transcription factor that plays a role in regulating genes involved in xenobiotic metabolism, immune responses, and cell proliferation.[16][17] Several naphthoic acid derivatives have been identified as agonists or antagonists of the AhR. Activation of AhR can lead to the transcriptional regulation of target genes such as CYP1A1 and CYP1B1.[18]
Below is a diagram illustrating the canonical AhR signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the potential anticancer and anti-inflammatory activities of this compound.
In Vitro Anticancer Activity: MTT Assay
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.[19]
Materials:
-
Human cancer cell lines (e.g., BxPC-3, HT-29)[19]
-
Normal human cell line (e.g., WI-38) for selectivity assessment[19]
-
This compound
-
5-Fluorouracil (positive control)[19]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 5–400 µM).[19]
-
Replace the medium in the wells with the medium containing different concentrations of the test compound. Include wells with vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).[19]
-
Incubate the plates for 24 and 72 hours.[19]
-
After incubation, add MTT solution to each well and incubate for a further 2-4 hours to allow formazan crystal formation.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production
This protocol measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[14]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
This compound
-
Dexamethasone (positive control)[14]
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Complete cell culture medium
-
96-well plates
Procedure:
-
Seed macrophage cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO) and a positive control (Dexamethasone).[14]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.[14]
-
After incubation, collect the cell culture supernatant.
-
Perform the Griess reaction by adding Griess reagent to the supernatant.
-
Measure the absorbance at 540 nm.
-
Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve and determine the inhibitory effect of the compound on NO production.
In Vitro Anti-inflammatory Activity: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6)
This protocol quantifies the inhibition of pro-inflammatory cytokine secretion from LPS-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).[14]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
This compound
-
Dexamethasone (positive control)[14]
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-6
-
Complete cell culture medium
-
96-well plates
Procedure:
-
Follow steps 1-4 from the Nitric Oxide Production protocol.
-
Quantify the concentration of TNF-α and IL-6 in the collected cell culture supernatants using the respective ELISA kits, following the manufacturer's instructions.[14]
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations from a standard curve and determine the percentage of inhibition by the test compound.
In Vitro Anti-inflammatory Activity: COX and LOX Inhibition Assays
These cell-free enzymatic assays determine the direct inhibitory effect of a compound on the activity of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes.[14][15]
Materials:
-
Commercially available COX and 5-LOX inhibitor screening kits (e.g., from Cayman Chemical)
-
This compound
-
Known COX-2 inhibitor (e.g., Celecoxib) and 5-LOX inhibitor (e.g., Zileuton) as positive controls[15]
-
96-well plates (fluorometric or colorimetric)
Procedure:
-
Prepare reagents according to the kit instructions.
-
Add various concentrations of this compound, positive controls, and a solvent control to the wells of a 96-well plate.
-
Add the respective enzyme (COX-1, COX-2, or 5-LOX) to the wells.
-
Initiate the enzymatic reaction by adding the substrate (e.g., arachidonic acid for COX assays).
-
Measure the fluorescence or absorbance according to the kit's protocol.
-
Calculate the percentage of enzyme inhibition and determine the IC50 values.
Experimental Workflow for Biological Activity Screening
The following diagram outlines a logical workflow for screening the biological activity of this compound.
References
- 1. Synthesis of Multisubstituted 1-Naphthoic Acids via Ru-Catalyzed C-H Activation and Double-Alkyne Annulation under Air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Antioxidant and Anti-Inflammatory Activities, and Metabolite Profiling of Selected Medicinal Plants of Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Constitutive activation of the aromatic hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. The complex biology of aryl hydrocarbon receptor activation in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of 4-Substituted-1-Naphthoic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The naphthalene scaffold has long been a privileged structure in medicinal chemistry, owing to its rigid, lipophilic nature which allows for precise three-dimensional orientation of functional groups for optimal target interaction. Within this broad class of compounds, 4-substituted-1-naphthoic acids have emerged as a versatile and promising chemotype. The presence of a carboxylic acid at the 1-position provides a crucial anchor for biological interactions and a handle for synthetic modification, while the 4-position offers a vector for a wide array of substituents that can modulate the pharmacological and pharmacokinetic properties of the molecule. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of 4-substituted-1-naphthoic acids, with a focus on their potential in drug development.
Historical Perspective and Discovery
The history of 4-substituted-1-naphthoic acids is intrinsically linked to the broader development of naphthalene chemistry, which burgeoned in the late 19th and early 20th centuries, largely driven by the burgeoning synthetic dye industry. Early investigations into the constituents of coal tar, a primary source of naphthalene, led to the isolation and characterization of a vast array of naphthalene derivatives.
While a singular "discovery" of the entire class of 4-substituted-1-naphthoic acids is not documented, early chemical literature from the early 1900s describes the synthesis of various substituted naphthalenes. The preparation of 4-bromo-1-naphthoic acid, a key intermediate for many other 4-substituted analogues, was described in the early 20th century. For instance, a 1931 publication by Dziewouski and Sternback, and a later 1946 paper by Jacobs et al., detail the Friedel-Crafts acylation of 1-bromonaphthalene followed by oxidation to yield 4-bromo-1-naphthoic acid[1]. These early synthetic efforts laid the groundwork for the exploration of this chemical space. The development of more sophisticated synthetic methodologies in the latter half of the 20th century, particularly palladium-catalyzed cross-coupling reactions, has greatly expanded the accessibility and diversity of 4-substituted-1-naphthoic acids, enabling the synthesis of analogues with aryl, alkyl, and other functionalities at the 4-position.
Synthetic Methodologies
The synthesis of 4-substituted-1-naphthoic acids typically involves the preparation of a 1,4-disubstituted naphthalene precursor, followed by conversion of one of the substituents into a carboxylic acid. Alternatively, a pre-existing 1-naphthoic acid scaffold can be functionalized at the 4-position.
Synthesis of Key Intermediates
A common and versatile starting material for many 4-substituted-1-naphthoic acids is 4-bromo-1-naphthoic acid . Its synthesis, as historically described, involves a two-step process:
-
Friedel-Crafts Acylation: 1-bromonaphthalene is reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce an acetyl group predominantly at the 4-position, yielding 4-bromo-1-acetylnaphthalene.
-
Oxidation: The acetyl group of 4-bromo-1-acetylnaphthalene is then oxidized to a carboxylic acid using a strong oxidizing agent, such as sodium hypochlorite (bleach), to afford 4-bromo-1-naphthoic acid[1].
Palladium-Catalyzed Cross-Coupling Reactions
The development of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of 4-aryl- and 4-alkyl-1-naphthoic acids from 4-halo-1-naphthoic acid precursors. The Suzuki-Miyaura coupling is a particularly powerful method for this transformation.
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of a 4-bromo-1-naphthoic acid derivative with an arylboronic acid.
Materials:
-
4-Bromo-1-naphthoic acid derivative (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.05 equivalents)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equivalents)
-
Solvent: A deoxygenated mixture of 1,4-dioxane and water (e.g., 4:1 v/v)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the 4-bromo-1-naphthoic acid derivative (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).
-
Add the deoxygenated solvent mixture via syringe.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-aryl-1-naphthoic acid.
Biological Activities and Therapeutic Potential
While the broader class of naphthoic acids and their derivatives have been investigated for a range of biological activities, including anticancer and antimicrobial effects, specific and extensive quantitative data for a wide variety of 4-substituted-1-naphthoic acids remains somewhat limited in publicly available literature. Much of the research has focused on the closely related naphthoquinones. However, emerging studies are beginning to shed light on the potential of 4-substituted-1-naphthoic acids as modulators of key cellular signaling pathways.
Modulation of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, immune responses, and cell cycle control. Some hydroxylated and carboxylated naphthoic acid derivatives have been identified as modulators of the AhR signaling pathway.
This protocol outlines a cell-based assay to screen for the ability of 4-substituted-1-naphthoic acids to activate the AhR signaling pathway.
Materials:
-
HepG2 cells (or other suitable cell line) stably transfected with an AhR-responsive luciferase reporter construct (e.g., containing XRE elements).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
96-well white, clear-bottom cell culture plates.
-
4-substituted-1-naphthoic acid test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Positive control (e.g., TCDD).
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Seed the stably transfected HepG2 cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds and the positive control in cell culture medium.
-
Remove the medium from the cells and add the medium containing the test compounds or controls. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
After incubation, remove the medium and add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
Inhibition of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers and plays a critical role in tumor cell proliferation, survival, and metastasis. Inhibition of the STAT3 signaling pathway is therefore a promising strategy for cancer therapy. Some naphthoquinone derivatives have been shown to inhibit STAT3 phosphorylation and dimerization, suggesting that 4-substituted-1-naphthoic acids may also possess STAT3 inhibitory activity.
This protocol describes the detection of phosphorylated STAT3 in cancer cells treated with 4-substituted-1-naphthoic acids.
Materials:
-
Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231) or cells stimulated with a STAT3 activator (e.g., IL-6).
-
Cell culture medium and supplements.
-
6-well cell culture plates.
-
4-substituted-1-naphthoic acid test compounds.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) detection reagents.
-
Imaging system (e.g., chemiluminescence imager).
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified time. Include a vehicle control and a positive control if applicable.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 and/or a housekeeping protein like β-actin or GAPDH.
-
Quantify the band intensities to determine the effect of the compounds on STAT3 phosphorylation.
Quantitative Data Summary
As previously mentioned, comprehensive quantitative biological data specifically for a diverse range of 4-substituted-1-naphthoic acids is not extensively available in the public domain. The following table summarizes representative data for related naphthoquinone and naphthoic acid derivatives to provide a contextual understanding of the potential activities of the target compounds.
Table 1: Biological Activity of Naphthoquinone and Naphthoic Acid Derivatives
| Compound Class | 4-Substituent/Derivative | Target/Assay | Activity (IC₅₀/EC₅₀/Ki) | Reference |
| Naphthoquinone | 2-amino derivatives | Anticancer (various cell lines) | 0.4 - 29.4 µM | [2] |
| Naphthoquinone | 2- or 6-substituted derivatives | Anticancer (P388 cells) | ED₅₀: 0.18 - 40.41 µg/mL | [3] |
| Naphthoic Acid | 1,4-dihydroxy-2-naphthoic acid | AhR Activation (CYP1A1 induction) | Potent agonist | [4] |
| Naphthoic Acid | 1-hydroxy-2-naphthoic acid | AhR Activation (CYP1B1 induction) | Moderate agonist | [4] |
| Naphthoic Acid | 4-hydroxy-2-naphthoic acid | AhR Activation (CYP1B1 induction) | Moderate agonist | [4] |
| Naphthoic Acid | Aryl-substituted dihydroxynaphthoic acids | Lactate Dehydrogenase Inhibition | Ki in low µM range | [1] |
Note: This table is intended to be illustrative of the types of activities observed for related compounds and is not an exhaustive list. Further research is needed to establish a comprehensive structure-activity relationship for 4-substituted-1-naphthoic acids.
Conclusion and Future Directions
4-Substituted-1-naphthoic acids represent a promising and synthetically accessible class of compounds with significant potential for drug discovery. Their history is rooted in the foundational work of early naphthalene chemistry, and their development has been greatly accelerated by modern synthetic methods. While the biological activities of this specific subclass are still being fully elucidated, preliminary evidence from related compounds suggests their potential as modulators of important signaling pathways such as AhR and STAT3.
Future research in this area should focus on:
-
Systematic Synthesis and Library Generation: The creation of diverse libraries of 4-substituted-1-naphthoic acids with a wide range of electronic and steric properties at the 4-position is crucial for comprehensive structure-activity relationship (SAR) studies.
-
Broad Biological Screening: These libraries should be screened against a wide panel of biological targets, including various enzymes, receptors, and signaling pathways implicated in human diseases.
-
Quantitative and Mechanistic Studies: For active compounds, detailed quantitative studies (e.g., IC₅₀, Ki determination) and mechanistic investigations are necessary to understand their mode of action at the molecular level.
-
Pharmacokinetic Profiling: Promising lead compounds should be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties to assess their drug-likeness.
By pursuing these avenues of research, the full therapeutic potential of 4-substituted-1-naphthoic acids can be unlocked, potentially leading to the development of novel and effective treatments for a range of diseases.
References
- 1. US4376214A - Process for the preparation of naphthalene-1,4-dicarboxylic acid - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-Propyl-1-naphthoic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Propyl-1-naphthoic acid is a versatile building block in organic synthesis, particularly valuable in the development of novel therapeutic agents and functional materials. Its naphthalene core provides a rigid scaffold that can be strategically functionalized, while the carboxylic acid moiety serves as a handle for a variety of chemical transformations. The 4-propyl group can influence the lipophilicity and steric profile of the resulting molecules, potentially enhancing their biological activity and pharmacokinetic properties.
These application notes provide an overview of the synthetic utility of this compound, with a focus on its application in the synthesis of bioactive molecules, including potential STAT3 inhibitors and synthetic cannabinoids. Detailed experimental protocols for key transformations are provided, along with diagrams to illustrate reaction workflows and a relevant biological signaling pathway.
Data Presentation
While specific quantitative data for reactions commencing with this compound is not extensively available in the current literature, the following tables provide representative data for analogous transformations with closely related 1-naphthoic acid derivatives. These values can serve as a benchmark for expected outcomes when applying the provided protocols to this compound.
Table 1: Representative Yields for Amide Coupling Reactions of 1-Naphthoic Acid Derivatives
| Amine | Coupling Reagent | Base | Solvent | Yield (%) |
| Aniline | Thionyl Chloride/Triethylamine | Triethylamine | Dichloromethane | ~95% |
| Benzylamine | HATU | DIPEA | DMF | 85-95% |
| Morpholine | EDC/HOBt | DIPEA | Acetonitrile | 80-90% |
| Expected range for this compound | Various | Various | Various | 75-95% |
Table 2: Representative Yields for Esterification Reactions of 1-Naphthoic Acid
| Alcohol | Method | Catalyst | Yield (%) |
| Methanol | Fischer-Speier | H₂SO₄ | ~90% |
| Ethanol | Fischer-Speier | H₂SO₄ | ~85% |
| Expected range for this compound | Fischer-Speier | Acid Catalyst | 80-90% |
Experimental Protocols
The following protocols are generalized procedures for common and impactful transformations of this compound. Researchers should optimize these conditions for their specific substrates and scales.
Protocol 1: Synthesis of 4-Propyl-1-naphthoyl Chloride
This protocol describes the conversion of this compound to its corresponding acid chloride, a highly reactive intermediate for subsequent amide and ester formation.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Dry glassware under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, suspend or dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure.
-
The resulting crude 4-Propyl-1-naphthoyl chloride can be used in the next step without further purification.
Protocol 2: Amide Synthesis via Acyl Chloride
This protocol details the synthesis of an amide from 4-Propyl-1-naphthoyl chloride and a primary or secondary amine.
Materials:
-
Crude 4-Propyl-1-naphthoyl chloride (from Protocol 1)
-
Desired primary or secondary amine (1.1 eq)
-
Triethylamine (TEA) or other non-nucleophilic base (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the crude 4-Propyl-1-naphthoyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the amine and triethylamine in anhydrous DCM.
-
Add the amine solution dropwise to the stirred solution of the acyl chloride at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired amide.
Protocol 3: Synthesis of Synthetic Cannabinoid Precursors (Naphthoylindoles)
This protocol is adapted from the synthesis of JWH-type synthetic cannabinoids and describes the acylation of indole with 4-Propyl-1-naphthoyl chloride.[1][2]
Materials:
-
Crude 4-Propyl-1-naphthoyl chloride (from Protocol 1)
-
Indole (or a substituted indole) (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methylmagnesium bromide (MeMgBr) solution in ether (1.0 eq)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve the indole in anhydrous THF and cool to 0 °C.
-
Slowly add the methylmagnesium bromide solution dropwise. A precipitate of the indole magnesium bromide may form.
-
After stirring for 30 minutes at 0 °C, add a solution of crude 4-Propyl-1-naphthoyl chloride in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
After filtration and removal of the solvent, purify the crude product by column chromatography to yield the 4-propyl-1-naphthoyl indole.
Visualizations
Experimental and Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic protocols described above.
Caption: Synthetic pathways for derivatives of this compound.
Signaling Pathway: Inhibition of STAT3 by Naphthalene Derivatives
Derivatives of this compound have potential as anti-cancer agents through the inhibition of the STAT3 signaling pathway. The following diagram illustrates the mechanism of STAT3 activation and the points of inhibition by naphthalene-based compounds.[1][2]
Caption: STAT3 signaling pathway and points of inhibition by naphthalene derivatives.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of organic molecules. Its derivatives, particularly amides and naphthoyl indoles, are of significant interest in drug discovery due to their potential to modulate key biological pathways, such as the STAT3 signaling cascade, and to act as potent cannabinoid receptor agonists. The protocols and information provided herein offer a foundation for researchers to explore the rich chemistry and therapeutic potential of this compound.
References
- 1. Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacology of 1-alkyl-3-(1-naphthoyl)indoles: steric and electronic effects of 4- and 8-halogenated naphthoyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Propyl-1-naphthoic Acid as a Versatile Precursor for Novel Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Propyl-1-naphthoic acid is an aromatic carboxylic acid derivative of naphthalene. Its structure, featuring a naphthalene core, a carboxylic acid group at the 1-position, and a propyl group at the 4-position, provides a unique scaffold for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The carboxylic acid moiety serves as a handle for various chemical transformations, such as amidation and esterification, allowing for the introduction of diverse functional groups and the modulation of physicochemical properties. The lipophilic propyl group can influence the compound's solubility, membrane permeability, and binding interactions with biological targets. While specific research on this compound as a precursor is emerging, the broader class of naphthoic acid derivatives has shown significant potential in areas such as anti-inflammatory and anticancer research. These application notes provide exemplary protocols for the synthesis of amide and ester derivatives of this compound and discuss their potential biological applications based on related compounds.
Data Presentation: Potential Biological Activities of Naphthoic Acid Derivatives
| Compound Class | Biological Activity | Reference Compound Example | Reported Effect |
| Naphthoic Acid Amides | Anticancer | Naphthoic acid linked Imidazo[2,1-b][1][2]thiadiazoles | Prominent inhibition of human cancer cell line A-549. |
| Naphthyridine Carboxamides | Anti-inflammatory | 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides | Active against carrageenin-, zymosan-, and arachidonic acid-induced rat paw edemas. |
| Naphthoquinone Derivatives | Anticancer | 2-((4-aminophenyl)amino)-3-chloronaphthalene-1,4-dione | Highly potent aromatase inhibitor with selective anticancer effect against breast cancer T47D cell line. |
| Naphthol Derivatives | Antimicrobial | 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Potent antibacterial activity against multidrug-resistant strains. |
Experimental Protocols
The following are generalized protocols for the synthesis of amide and ester derivatives of this compound. These protocols are based on standard organic synthesis methodologies and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of 4-Propyl-1-naphthamide Derivatives via Amide Coupling
Objective: To synthesize an amide derivative of this compound by coupling with a primary or secondary amine using a carbodiimide coupling agent.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, benzylamine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) (optional, as an activating agent)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the chosen amine (1.1 eq) in anhydrous DCM. If using HOBt or DMAP, add it at this stage (0.1-1.0 eq).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Addition of Coupling Agent: Slowly add a solution of DCC (1.1 eq) or EDC (1.2 eq) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU and wash the precipitate with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer successively with 1 M HCl (if the amine is in excess), saturated NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide derivative.
Protocol 2: Synthesis of Methyl 4-Propyl-1-naphthoate via Fischer Esterification
Objective: To synthesize the methyl ester of this compound using an acid-catalyzed esterification with methanol.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) (catalytic amount)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol.
-
Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. Let the reaction proceed for 4-8 hours. Monitor the reaction progress by TLC.
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Extract the product into a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Washing: Wash the organic layer with saturated NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude ester can be further purified by vacuum distillation or column chromatography if necessary.
Mandatory Visualizations
Caption: Workflow for the synthesis of 4-Propyl-1-naphthamide derivatives.
Caption: Workflow for Fischer esterification of this compound.
Caption: Drug discovery workflow using this compound as a precursor.
References
Potential Anti-Inflammatory Applications of 4-Propyl-1-naphthoic Acid: Application Notes and Protocols
Disclaimer: Publicly available scientific literature lacks specific studies on the anti-inflammatory properties of 4-Propyl-1-naphthoic acid. The following application notes and protocols are based on the analysis of structurally related compounds and established methodologies for evaluating anti-inflammatory agents. The presented data is hypothetical and for illustrative purposes.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is an ongoing effort in drug discovery.
Naphthoic acid derivatives have emerged as a class of compounds with diverse biological activities, including potential anti-inflammatory effects. This document outlines potential applications and provides detailed experimental protocols for investigating the anti-inflammatory properties of this compound.
Hypothetical Mechanism of Action
Based on the chemical structure of this compound, a naphthalene ring with a carboxylic acid and a propyl group, it is plausible that its anti-inflammatory effects could be mediated through one or more of the following mechanisms:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Similar to non-steroidal anti-inflammatory drugs (NSAIDs), this compound may inhibit COX-1 and/or COX-2 enzymes, thereby reducing the production of pro-inflammatory prostaglandins.
-
Modulation of Lipoxygenase (LOX) Pathways: The compound could potentially interfere with 5-LOX or other lipoxygenases, leading to decreased production of leukotrienes, which are potent inflammatory mediators.
-
Inhibition of Pro-inflammatory Cytokine Production: It may suppress the production of key inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in immune cells like macrophages.
-
Interference with Intracellular Signaling Pathways: this compound could potentially modulate critical inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Potential Therapeutic Applications
Given the potential mechanisms of action, this compound could be investigated for its therapeutic potential in a range of inflammatory conditions, including:
-
Rheumatoid Arthritis
-
Osteoarthritis
-
Inflammatory Bowel Disease (Crohn's disease and ulcerative colitis)
-
Psoriasis
-
Asthma
-
Neuroinflammatory diseases
Data Presentation
The following tables present hypothetical data that could be generated from the experimental protocols described below.
Table 1: In Vitro Enzyme Inhibition Assay Results (Hypothetical Data)
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) |
| This compound | 15.2 | 1.8 | 8.5 |
| Indomethacin (Control) | 0.1 | 2.5 | >100 |
| Zileuton (Control) | >100 | >100 | 0.5 |
Table 2: Effect on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages (Hypothetical Data)
| Treatment | Nitric Oxide (NO) Production (% of Control) | Prostaglandin E₂ (PGE₂) Production (% of Control) | TNF-α Production (% of Control) | IL-6 Production (% of Control) |
| Vehicle Control | 100 ± 8.2 | 100 ± 9.5 | 100 ± 11.3 | 100 ± 7.9 |
| This compound (1 µM) | 85.3 ± 6.1 | 70.1 ± 5.4 | 78.4 ± 6.8 | 82.1 ± 7.2 |
| This compound (10 µM) | 42.7 ± 4.5 | 35.8 ± 3.9 | 45.2 ± 5.1 | 51.6 ± 4.8 |
| This compound (50 µM) | 15.9 ± 2.8 | 12.3 ± 2.1 | 18.9 ± 3.2 | 22.4 ± 3.5 |
| Dexamethasone (1 µM, Control) | 10.2 ± 1.9 | 8.7 ± 1.5 | 12.5 ± 2.3 | 15.8 ± 2.7 |
Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats (Hypothetical Data)
| Treatment Group (Oral Administration) | Dose (mg/kg) | Paw Volume Increase at 3h (%) | Inhibition of Edema (%) |
| Vehicle Control | - | 68.4 ± 5.7 | - |
| This compound | 10 | 51.2 ± 4.9 | 25.2 |
| This compound | 30 | 35.8 ± 3.8 | 47.7 |
| This compound | 100 | 22.1 ± 2.9 | 67.7 |
| Indomethacin (Control) | 10 | 25.3 ± 3.1 | 63.0 |
Experimental Protocols
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound and control inhibitors (e.g., Indomethacin)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme, and the enzyme (COX-1 or COX-2).
-
Add serial dilutions of this compound or the control inhibitor to the wells.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Measure the absorbance at 590 nm kinetically for 5 minutes.
-
Calculate the rate of reaction for each concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
Protocol 2: Cell-Based Assay for Pro-inflammatory Mediators in Macrophages
Objective: To evaluate the effect of this compound on the production of nitric oxide (NO), prostaglandins (PGE₂), and pro-inflammatory cytokines (TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and control compound (e.g., Dexamethasone)
-
Griess reagent for NO measurement
-
ELISA kits for PGE₂, TNF-α, and IL-6
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or control for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
NO Measurement: Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.
-
PGE₂, TNF-α, and IL-6 Measurement: Quantify the levels of these mediators in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Cell Viability: Assess the viability of the remaining cells using an appropriate assay to rule out cytotoxicity-mediated effects.
-
Normalize the production of inflammatory mediators to the vehicle control and calculate the percentage of inhibition.
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model
Objective: To assess the in vivo anti-inflammatory activity of this compound in an acute inflammation model.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (lambda, type IV)
-
This compound and control drug (e.g., Indomethacin)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Pletysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer this compound, the control drug, or the vehicle orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (initial volume) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.
-
Calculate the percentage increase in paw volume for each animal.
-
Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Visualizations
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Caption: A general workflow for the discovery and development of novel anti-inflammatory drugs.
Caption: Logical progression for investigating the anti-inflammatory potential of a compound.
Investigating the Anti-Cancer Properties of 4-Propyl-1-naphthoic Acid: Application Notes and Protocols
Disclaimer: As of the current date, there is a lack of specific published data on the anti-cancer properties of 4-Propyl-1-naphthoic acid. The following application notes and protocols are provided as a comprehensive guide for researchers, scientists, and drug development professionals to investigate the potential anti-cancer activities of novel naphthoic acid derivatives, using this compound as a representative compound. Some derivatives of naphthoic acid have shown potential as anticancer agents, making this class of compounds an interesting area for further investigation.[1]
Application Notes
The initial assessment of a novel compound's anti-cancer potential typically involves a series of in vitro assays to determine its effects on cancer cells. These assays are designed to evaluate cytotoxicity, the induction of programmed cell death (apoptosis), and the disruption of the cell cycle. A multi-faceted approach using various assays is recommended for a thorough evaluation of a compound's cytotoxic profile.[2]
Key areas of investigation include:
-
Cytotoxicity: This is the foundational assay to determine the concentration at which a compound is toxic to cancer cells. The half-maximal inhibitory concentration (IC50) is a key quantitative measure derived from this assay.
-
Apoptosis Induction: A desirable characteristic of an anti-cancer drug is the ability to induce apoptosis, a controlled form of cell death. Assays to detect apoptosis are crucial to understand the mechanism of cell death.
-
Cell Cycle Analysis: Many anti-cancer agents exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation. Analyzing the cell cycle distribution of treated cells can provide insights into the compound's mechanism of action.
Data Presentation
Quantitative data from the experimental protocols should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment (Hypothetical Data) |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 22.5 |
| HeLa | Cervical Cancer | 18.9 |
| HepG2 | Liver Cancer | 25.1 |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (Hypothetical Data)
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 2.1 | 1.5 |
| This compound | 10 | 15.8 | 5.2 |
| This compound | 20 | 28.4 | 12.7 |
Table 3: Cell Cycle Analysis of A549 Cells Treated with this compound (Hypothetical Data)
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | 55.2 | 25.1 | 19.7 |
| This compound | 25 | 40.1 | 20.5 | 39.4 |
| This compound | 50 | 30.7 | 15.3 | 54.0 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for evaluating the anti-cancer effects of novel compounds.[2][3]
Protocol 1: MTT Cytotoxicity Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.[2]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.[3] Treat the cells with various concentrations of the compound and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[2]
Protocol 2: Annexin V Apoptosis Assay by Flow Cytometry
This protocol detects apoptosis by staining for phosphatidylserine translocation to the outer cell membrane.[4]
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in the cytotoxicity protocol.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[5]
-
Washing: Wash the cells twice with cold PBS.[4]
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[4]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.[4] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[4]
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol analyzes the distribution of cells in different phases of the cell cycle based on DNA content.[5]
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
PBS
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Treat cells with this compound as previously described.
-
Cell Harvesting: Collect all cells and centrifuge.
-
Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.[5] Store the fixed cells at -20°C for at least 2 hours.[5]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in PI staining solution.[5]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[5]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[5]
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be investigated.
Caption: Experimental workflow for assessing compound cytotoxicity.
Caption: Hypothetical modulation of the PI3K/Akt signaling pathway.
References
Application Notes & Protocols for the Analytical Quantification of 4-Propyl-1-naphthoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Propyl-1-naphthoic acid is a derivative of naphthoic acid with potential applications in chemical and pharmacological research.[1] Accurate and precise analytical methods are crucial for its quantification in various matrices during research and development. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of a suitable method will depend on the specific requirements for sensitivity, selectivity, and the nature of the sample matrix.[2]
Method Selection and Performance Comparison
The choice of analytical technique is critical and depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation.[2] LC-MS/MS generally offers the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.[2] HPLC-UV is a robust and widely available technique suitable for less complex samples and higher concentrations. GC-MS is also a powerful tool, particularly for volatile compounds, but may require derivatization for non-volatile analytes like carboxylic acids to improve their volatility and thermal stability.[3]
Table 1: Comparison of Analytical Method Performance for Carboxylic Acid Quantification
| Parameter | LC-MS/MS | GC-MS | HPLC-UV |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.005 - 10 ng/mL | 10 - 100 ng/mL | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.015 - 50 ng/mL | 50 - 500 ng/mL | 0.5 - 5 µg/mL |
| Accuracy (% Recovery) | 95 - 110% | 90 - 110% | 90 - 110% |
| Precision (% RSD) | < 15% | < 15% | < 15% |
| Selectivity | Very High | High | Moderate |
| Derivatization | Not typically required | Often required | Not required |
Note: The values in this table are typical for the analysis of aromatic carboxylic acids and serve as a general guideline.[2] Method validation is required to establish specific performance characteristics for this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is essential for obtaining reliable and reproducible results. The primary goal is to extract the analyte from the sample matrix and prepare it in a solvent compatible with the analytical instrument.[4][5]
Protocol for Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent such as acetonitrile or methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or an appropriate solvent to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation:
-
Solid Samples: Weigh a known amount of the homogenized solid sample and extract with a suitable solvent using techniques like sonication or vortexing.
-
Liquid Samples: Dilute the liquid sample with a suitable solvent.
-
-
Cleanup:
HPLC-UV Method
This method is suitable for the quantification of this compound in bulk materials or simple formulations.
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection Wavelength | 254 nm |
Protocol:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
LC-MS/MS Method
This method is ideal for the trace-level quantification of this compound in complex biological or environmental samples.
Instrumentation and Conditions:
| Parameter | Value |
| LC System | Shimadzu Nexera X2 or equivalent |
| Mass Spectrometer | SCIEX Triple Quad 6500+ or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7-7.1 min (95-5% B), 7.1-10 min (5% B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | To be determined by direct infusion of a standard solution. For this compound (MW: 214.26), a precursor ion of [M-H]⁻ at m/z 213.2 would be expected. |
Protocol:
-
Optimize the mass spectrometer parameters by direct infusion of a this compound standard solution to determine the precursor and product ions for Multiple Reaction Monitoring (MRM).
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Inject the prepared standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Process the data using the instrument's software to quantify the analyte based on the peak area ratios of the analyte to an internal standard (if used).
GC-MS Method
This method can be used for the analysis of this compound, likely requiring derivatization to increase its volatility.
Instrumentation and Conditions:
| Parameter | Value |
| GC System | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 280 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-400 |
Derivatization Protocol (Esterification with BF₃-Methanol):
-
Evaporate the solvent from the prepared sample extract.
-
Add 1 mL of BF₃-Methanol (14% w/v) to the dried residue.
-
Heat the mixture at 60 °C for 30 minutes.
-
Cool the reaction mixture and add 1 mL of saturated NaCl solution.
-
Extract the methyl ester derivative with 1 mL of hexane.
-
Inject the hexane layer into the GC-MS.
GC-MS Analysis Protocol:
-
Inject the derivatized standards and samples into the GC-MS system.
-
Identify the analyte peak based on its retention time and mass spectrum.
-
Quantify the analyte using a calibration curve generated from the derivatized standards.
Visualizations
Experimental Workflow for Analytical Method Development
The following diagram illustrates a typical workflow for the development and validation of an analytical method for a new compound.
References
Application Note: Quantitative Analysis of 4-Propyl-1-naphthoic Acid using a Validated HPLC-UV Method
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Alkyl-1-Naphthoic Acids
Welcome to the technical support center for the synthesis of 4-alkyl-1-naphthoic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 4-alkyl-1-naphthoic acids?
A1: Common precursors for synthesizing 4-alkyl-1-naphthoic acids include 4-substituted-1-naphthoic acids where the substituent can be converted to an alkyl group. For instance, 4-acetyl-1-naphthoic acid can serve as a valuable intermediate.[1][2] The acetyl group provides a reactive site for various transformations.[1] Another approach involves using 4-bromo-1-naphthoic acid, which can be subjected to coupling reactions to introduce the alkyl chain.[3][4] The synthesis of the 4-bromo derivative can start from 1-bromonaphthalene via a Friedel-Crafts reaction followed by oxidation.[3]
Q2: I am experiencing low yields in my synthesis. What are the potential causes and solutions?
A2: Low yields can stem from several factors, including impure starting materials, suboptimal reaction conditions, and side reactions. The purity of intermediates like 4-acetyl-1-naphthoic acid is crucial, with purities exceeding 98% being recommended for demanding synthetic routes to avoid reduced yields and difficult purifications.[1] For syntheses involving Grignard reagents, such as the carboxylation of a 4-alkyl-1-naphthylmagnesium bromide, ensuring anhydrous conditions is critical to prevent quenching of the Grignard reagent and subsequent low yield.
Q3: Are there modern catalytic methods available for the synthesis of substituted 1-naphthoic acids?
A3: Yes, modern catalytic methods offer efficient routes. A notable example is the Ru-catalyzed C-H activation and double-alkyne annulation to produce multisubstituted 1-naphthoic acids.[5][6][7] This method demonstrates high atom and step economy and uses atmospheric oxygen as the oxidant.[5][6][7] The regioselectivity of this reaction is influenced by steric hindrance, favoring substitution at the less hindered C-H site.[6]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation
Symptoms:
-
Formation of a mixture of isomers (e.g., 4-acetyl-1-naphthoic acid and other isomers) during the acylation of a naphthalene derivative.
-
Difficulty in separating the desired isomer from the product mixture.
Possible Causes:
-
The directing effects of the substituents on the naphthalene ring may not strongly favor acylation at the desired position.
-
Reaction conditions (temperature, catalyst) may not be optimized for high regioselectivity.
Solutions:
-
Choice of Starting Material: Begin with a starting material that is already substituted at the 1-position to direct acylation to the peri-position (position 8) or other positions depending on the directing group. For instance, starting with 1-bromonaphthalene can direct acylation to the 4-position.[3]
-
Catalyst and Solvent Screening: Experiment with different Lewis acid catalysts (e.g., AlCl₃) and solvents to optimize the regioselectivity of the Friedel-Crafts reaction.[3][8]
-
Alternative Synthetic Routes: Consider a multi-step synthetic route that allows for the unambiguous introduction of the alkyl group at the 4-position. This could involve a directed ortho-metalation strategy or the use of a blocking group.
Issue 2: Difficulty with the Carboxylation of Grignard Reagents
Symptoms:
-
Low yield of the desired 4-alkyl-1-naphthoic acid.
-
Formation of significant amounts of the corresponding 4-alkylnaphthalene (protonated Grignard reagent).
Possible Causes:
-
Presence of moisture or other protic impurities in the reaction setup, which quenches the Grignard reagent.
-
Inefficient reaction with carbon dioxide (gaseous or solid).
Solutions:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Optimized CO₂ Addition: When using gaseous CO₂, ensure a steady flow and efficient stirring to maximize the gas-liquid interface.[9] When using solid CO₂ (dry ice), use freshly crushed, high-purity dry ice and add the Grignard solution to it to ensure an excess of CO₂.
-
Reaction Temperature: Control the temperature during the carboxylation step. The reaction is typically performed at low temperatures (e.g., -7°C to -2°C) to minimize side reactions.[9]
Issue 3: Challenges in Product Purification
Symptoms:
-
The final 4-alkyl-1-naphthoic acid product is contaminated with starting materials or side products.
-
Standard purification techniques like recrystallization or column chromatography are ineffective.
Possible Causes:
-
Similar polarity of the desired product and impurities.
-
Thermal instability of the product during purification.
Solutions:
-
Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid group. The crude product can be dissolved in an organic solvent and extracted with an aqueous base (e.g., sodium carbonate or sodium hydroxide solution).[9][10] The aqueous layer containing the sodium salt of the naphthoic acid can then be washed with an organic solvent to remove neutral impurities before being acidified to precipitate the pure acid.[9][10]
-
High-Speed Counter-Current Chromatography (HSCCC): For particularly challenging separations, HSCCC can be a powerful purification technique.[11][12] This liquid-liquid partition method avoids solid supports and can effectively separate compounds with similar polarities.[11]
Experimental Protocols
Protocol 1: Synthesis of 1-Naphthoic Acid via Grignard Carboxylation
This protocol is adapted from a general procedure for the synthesis of 1-naphthoic acid and can be modified for a 4-alkyl-1-bromonaphthalene starting material.[9]
-
Grignard Reagent Formation:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place magnesium turnings (1 gram atom).
-
Cover the magnesium with anhydrous ether and add a small amount of 4-alkyl-1-bromonaphthalene to initiate the reaction. Gentle warming may be necessary.
-
Once the reaction starts, add a solution of the remaining 4-alkyl-1-bromonaphthalene in anhydrous ether at a rate that maintains a controlled reflux.
-
After the addition is complete, continue stirring and refluxing for an additional 30 minutes.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice-salt bath to approximately -7°C.
-
Introduce dry carbon dioxide gas above the surface of the stirred solution, ensuring the temperature does not rise above -2°C. Continue the addition until the reaction is complete (typically 1-1.5 hours).
-
-
Work-up and Purification:
-
Slowly add 25% sulfuric acid to the reaction mixture with stirring until the excess magnesium has dissolved.
-
Separate the organic layer and extract the aqueous layer with ether.
-
Combine the organic extracts and extract the 1-naphthoic acid with a 25% sodium hydroxide solution.
-
Wash the combined alkaline extracts with ether to remove neutral impurities.
-
Acidify the alkaline solution with concentrated hydrochloric acid to precipitate the crude 4-alkyl-1-naphthoic acid.
-
Collect the crude acid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., toluene or ethanol/water).
-
Data Presentation
| Synthesis Route | Starting Material | Key Reagents | Typical Yield (%) | Reference |
| Grignard Carboxylation | 1-Bromonaphthalene | Mg, CO₂ | 68-70 | [9][10] |
| Oxidation of Acetonaphthone | 1'-Acetonaphthone | I₂, DMSO, t-BuOOH | 84 | [10] |
| Ru-Catalyzed Annulation | Phthalic Acid, Diaryl Alkyne | [Ru(p-cymene)Cl₂]₂, AgSbF₆ | 69-80 | [6] |
Visualizations
Caption: Workflow for the synthesis of 4-alkyl-1-naphthoic acid via Grignard carboxylation.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Acetyl-1-naphthoic acid | 131986-05-5 | Benchchem [benchchem.com]
- 3. US4376214A - Process for the preparation of naphthalene-1,4-dicarboxylic acid - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of Multisubstituted 1-Naphthoic Acids via Ru-Catalyzed C-H Activation and Double-Alkyne Annulation under Air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. acs.figshare.com [acs.figshare.com]
- 8. CN112661627A - Method for synthesizing 1-naphthoic acid from naphthalene and carbon dioxide - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Grignard Synthesis of 4-Propyl-1-naphthoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the Grignard synthesis of 4-Propyl-1-naphthoic acid. This resource addresses common side reactions and offers practical solutions to optimize reaction outcomes.
Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address specific issues that may arise during the synthesis.
Question 1: My Grignard reaction is difficult to initiate. What are the likely causes and how can I resolve this?
Answer:
Failure to initiate is a common hurdle in Grignard synthesis. The primary culprits are often an inactive magnesium surface and the presence of moisture.
-
Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) can form on the surface of the magnesium turnings, preventing the reaction with 4-propyl-1-bromonaphthalene.
-
Solution: Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's color and the appearance of bubbles are indicators of successful activation. Gentle heating with a heat gun can also initiate the reaction, but care must be taken to avoid overheating.[1] Mechanically crushing the magnesium turnings under an inert atmosphere can also expose a fresh, reactive surface.[1]
-
-
Presence of Moisture: Grignard reagents are potent bases and will react readily with even trace amounts of water in the glassware, solvent, or starting materials.[1]
-
Solution: Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying at high temperatures. Solvents must be anhydrous, and the reaction should be conducted under a positive pressure of a dry, inert gas such as nitrogen or argon.[1]
-
Question 2: My final product yield is low, and I've identified 4-propylnaphthalene as a significant byproduct. What is the cause and how can I prevent this?
Answer:
The presence of 4-propylnaphthalene is a strong indication that the Grignard reagent is being quenched by a proton source.
-
Cause: The highly basic Grignard reagent (4-propyl-1-naphthylmagnesium bromide) readily reacts with any acidic protons present in the reaction mixture. The most common source is water, but alcohols or other protic impurities in the starting materials or solvent can also contribute.
-
Solution: Strict adherence to anhydrous techniques is critical. Re-evaluate all drying procedures for glassware, solvents, and the 4-propyl-1-bromonaphthalene starting material. Ensure the entire apparatus is sealed and maintained under a positive pressure of an inert gas throughout the reaction.
Question 3: I have a significant amount of a high-molecular-weight impurity that is difficult to separate from my desired product. What is this side product and how can its formation be minimized?
Answer:
This high-boiling impurity is likely the Wurtz coupling product, 1,1'-bi(4-propylnaphthalene).
-
Cause: This side reaction occurs when the newly formed Grignard reagent reacts with unreacted 4-propyl-1-bromonaphthalene.[2] This is more prevalent under certain conditions:
-
Solution:
-
Slow, controlled addition: Add the solution of 4-propyl-1-bromonaphthalene to the magnesium turnings dropwise to maintain a low concentration of the halide.[2]
-
Temperature control: Maintain a gentle reflux and avoid excessive heating. The Grignard formation is exothermic, so external heating should be applied cautiously only if necessary to sustain the reaction.
-
Solvent choice: While both diethyl ether and tetrahydrofuran (THF) are common solvents, THF can sometimes promote Wurtz coupling to a greater extent for certain substrates.[2] If Wurtz coupling is a persistent issue, consider using diethyl ether.
-
Question 4: After the carboxylation step, I am isolating unreacted 4-propyl-1-bromonaphthalene along with my product. Why is this happening?
Answer:
The presence of the starting material in the final product indicates incomplete formation of the Grignard reagent.
-
Cause: The reaction between magnesium and 4-propyl-1-bromonaphthalene may not have gone to completion. This could be due to insufficient reaction time, poor magnesium activation, or a deactivated batch of magnesium.
-
Solution:
-
Optimize reaction time and temperature: After the addition of the aryl halide is complete, allow for a sufficient reaction time (typically 1-3 hours) with gentle reflux to ensure all the magnesium is consumed.[1]
-
Ensure proper magnesium activation: As mentioned in Question 1, proper activation of the magnesium is crucial for the reaction to proceed to completion.
-
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for this Grignard synthesis?
A1: The Grignard reagent, 4-propyl-1-naphthylmagnesium bromide, is a very strong base. It will react preferentially with any acidic protons, most commonly from water, in an acid-base reaction. This "quenches" the Grignard reagent, converting it to the unreactive hydrocarbon 4-propylnaphthalene and reducing the yield of the desired carboxylic acid.
Q2: What are the visual cues that my Grignard reaction has successfully initiated?
A2: Several signs indicate a successful initiation: the appearance of fine bubbles on the surface of the magnesium turnings, a noticeable warming of the reaction flask due to the exothermic nature of the reaction, and the reaction mixture turning cloudy and grayish-brown. If iodine was used as an activator, its characteristic purple or brown color will fade.[1]
Q3: Which solvent, diethyl ether or tetrahydrofuran (THF), is more suitable for this reaction?
A3: Both diethyl ether and THF are commonly used and effective solvents for Grignard reactions as they stabilize the Grignard reagent. THF has a higher boiling point (66 °C) compared to diethyl ether (34.6 °C), which can be advantageous for less reactive halides that require heating to initiate or sustain the reaction.[3] However, for some substrates, THF may lead to a higher yield of the Wurtz coupling byproduct compared to diethyl ether.[2] The choice may depend on the reactivity of the specific substrate and the need for temperature control.
Q4: Can the quality of my 4-propyl-1-bromonaphthalene affect the reaction?
A4: Yes, the purity of the starting halide is important. It should be free of moisture and any acidic impurities that could quench the Grignard reagent. If the purity is questionable, it may need to be purified, for instance, by distillation, before use.
Q5: Can other side reactions occur during the carboxylation step with carbon dioxide?
A5: Yes. While the desired reaction is the formation of the carboxylate salt, if the Grignard reagent is added too quickly to a limited amount of carbon dioxide, the initially formed carboxylate can react with another molecule of the Grignard reagent. This can lead to the formation of a ketone (bis(4-propyl-1-naphthyl) ketone) and, upon further reaction, a tertiary alcohol. To avoid this, it is crucial to use an excess of carbon dioxide (usually in the form of dry ice) and to add the Grignard solution to the CO2, rather than the other way around.
Data Presentation
The following tables summarize key parameters and potential side product yields under different conditions. Note that specific quantitative data for this compound synthesis is limited in the literature; therefore, representative data from similar aryl Grignard reactions are presented to illustrate the impact of reaction parameters.
Table 1: Typical Reaction Parameters for Grignard Reagent Formation from an Aryl Bromide
| Parameter | Condition | Rationale |
| Starting Halide | 4-Propyl-1-bromonaphthalene | A suitable aryl halide for Grignard reagent formation. |
| Magnesium | Turnings (1.1 - 1.2 equivalents) | A slight excess ensures the complete conversion of the aryl halide.[1] |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | Ethereal solvents are essential to stabilize the Grignard reagent.[1] |
| Initiation | Small crystal of iodine or a few drops of 1,2-dibromoethane | Activates the magnesium surface to initiate the reaction.[1] |
| Reaction Temperature | Room temperature to gentle reflux (e.g., 50-60°C in THF) | The reaction is exothermic but may require initial gentle heating to start. |
| Reaction Time | 1 - 3 hours | To ensure the reaction proceeds to completion.[1] |
Table 2: Influence of Solvent on Wurtz Coupling Byproduct Formation (Representative Data)
Data for the reaction of benzyl chloride with magnesium.
| Solvent | Yield of Desired Product (%) | Yield of Wurtz Coupling Byproduct (%) |
| Diethyl Ether (Et₂O) | 94 | Minimal |
| Tetrahydrofuran (THF) | 27 | Significant |
This data illustrates that for certain reactive halides, the choice of solvent can significantly impact the amount of Wurtz coupling byproduct.[2]
Experimental Protocols
This section provides a detailed methodology for the Grignard synthesis of this compound, adapted from established procedures for similar compounds.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
4-Propyl-1-bromonaphthalene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (10% aqueous solution)
-
Sodium hydroxide (5% aqueous solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be thoroughly flame-dried under vacuum and cooled under a nitrogen atmosphere.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently warm the flask under a nitrogen stream until the iodine sublimes and its color disappears, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation: In the dropping funnel, prepare a solution of 4-propyl-1-bromonaphthalene (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion of this solution to the activated magnesium. The reaction should initiate, as evidenced by gentle reflux and the formation of a gray, cloudy suspension.
-
Grignard Reagent Formation: Once the reaction has started, add the remaining 4-propyl-1-bromonaphthalene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure the reaction goes to completion.
-
Carboxylation: Crush a generous excess of dry ice in a separate, dry beaker and cover it with anhydrous diethyl ether. While stirring vigorously, slowly pour the prepared Grignard reagent solution onto the dry ice slurry. The addition should be done at a rate that prevents excessive frothing.
-
Work-up: Allow the mixture to warm to room temperature, and the excess carbon dioxide to sublime. Quench the reaction by the slow addition of 10% hydrochloric acid until the aqueous layer is acidic. Transfer the mixture to a separatory funnel.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether. Combine the organic layers and extract the product into the aqueous phase by washing with 5% sodium hydroxide solution. Separate the aqueous layer and acidify it with 10% hydrochloric acid to precipitate the crude this compound. Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.
Mandatory Visualization
Caption: Main reaction pathway for the Grignard synthesis of this compound.
Caption: Common side reactions in the formation of the Grignard reagent.
Caption: Troubleshooting workflow for low yield in the Grignard synthesis.
References
Technical Support Center: Purification of Crude 4-Propyl-1-naphthoic Acid by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude 4-Propyl-1-naphthoic acid via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), and a detailed experimental protocol to address common issues encountered during the purification process.
Troubleshooting and Optimization
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used, and the solution is not saturated. | - Reheat the solution and boil off some of the solvent to increase the concentration of the solute.[1] Allow the concentrated solution to cool again. |
| - The solution is supersaturated. | - Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of this compound. | |
| The product "oils out" instead of crystallizing. | - The melting point of the crude this compound is lower than the boiling point of the solvent, often due to impurities. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Very slow cooling can favor crystal formation over oiling out.[1] |
| - The solution is cooling too rapidly. | - Ensure a gradual cooling process. Allow the flask to cool to room temperature on a benchtop before transferring it to an ice bath. | |
| - An inappropriate solvent or solvent pair was used. | - Consider using a different solvent with a lower boiling point or adjusting the ratio of solvents in a mixed solvent system. | |
| Low recovery of purified crystals. | - Too much solvent was used, leaving a significant amount of the product dissolved in the mother liquor. | - Use the minimum amount of hot solvent required to fully dissolve the crude product.[2] |
| - Premature crystallization occurred during hot filtration. | - Preheat the filtration apparatus, including the funnel and filter paper, to prevent the solution from cooling and crystallizing prematurely.[2] Using a stemless funnel can also help prevent clogging. | |
| - Incomplete transfer of crystals from the crystallization flask. | - After collecting the bulk of the crystals, rinse the flask with a small amount of the ice-cold recrystallization solvent and transfer this rinse to the filter funnel to recover any remaining crystals.[2] | |
| The recrystallized product is still colored. | - The presence of colored impurities that are not removed by a single recrystallization. | - Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also lead to the loss of the desired product. |
| Crystals form too quickly. | - The solution is highly supersaturated. | - Reheat the solution and add a small amount of extra solvent to slightly decrease the saturation.[2] |
| - The solution was cooled too rapidly. | - Allow the solution to cool slowly and undisturbed on the benchtop to promote the formation of larger, purer crystals.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a recrystallization solvent for this compound?
A1: An ideal solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below. Additionally, the solvent should either not dissolve impurities at all or dissolve them very well, so they remain in the mother liquor upon cooling. The solvent's boiling point should also be below the melting point of this compound to prevent oiling out.
Q2: Which solvents are good starting points for the recrystallization of this compound?
A2: Based on the behavior of similar aromatic carboxylic acids like 1-naphthoic acid, suitable solvents to investigate include toluene, ethanol, and solvent mixtures such as ethanol/water or acetic acid/water.[2] A systematic approach to solvent selection through small-scale solubility tests is highly recommended.
Q3: How can I determine the appropriate amount of solvent to use?
A3: The goal is to use the minimum amount of hot solvent that will completely dissolve the crude this compound.[2] This is typically done by adding the solvent in small portions to the heated solid until it just dissolves. Using a large excess of solvent will result in a poor yield of recovered crystals.[3]
Q4: What is the purpose of hot filtration?
A4: Hot filtration is necessary to remove any insoluble impurities from the hot solution before crystallization. This step should be performed quickly and with pre-heated equipment to prevent the desired compound from crystallizing prematurely in the funnel.[2]
Q5: How does the cooling rate affect the purity and size of the crystals?
A5: A slow and undisturbed cooling process generally leads to the formation of larger and purer crystals.[2] Rapid cooling can trap impurities within the crystal lattice and often results in the formation of smaller, less pure crystals or even a precipitate.[4]
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the purification of crude this compound. The choice of solvent and specific volumes may need to be optimized based on the purity of the starting material and the results of preliminary solubility tests.
1. Solvent Selection:
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Place a small amount of crude this compound into several test tubes.
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Add a few drops of different potential solvents to each tube.
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Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes. An ideal solvent will dissolve the compound completely at an elevated temperature.
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Allow the solutions to cool to room temperature and then in an ice bath. A suitable solvent will result in the formation of crystals.
2. Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the selected solvent and a boiling chip.
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Heat the mixture to the boiling point of the solvent while stirring.
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Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
Preheat a stemless funnel and a receiving Erlenmeyer flask.
-
Place a piece of fluted filter paper in the hot funnel.
-
Quickly pour the hot solution through the filter paper to remove insoluble impurities and activated charcoal.
5. Crystallization:
-
Cover the receiving flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
6. Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
7. Drying:
-
Allow the crystals to air dry on the filter paper or place them in a desiccator to remove the last traces of solvent.
8. Analysis:
-
Determine the melting point of the purified this compound. A sharp melting point close to the literature value indicates high purity.
-
Calculate the percent recovery.
Visualizations
Caption: A workflow diagram illustrating the key steps in the recrystallization of this compound.
Caption: A troubleshooting decision tree for common issues in recrystallization.
References
Technical Support Center: Synthesis and Purification of 4-Propyl-1-naphthoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Propyl-1-naphthoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is typically synthesized through a multi-step process. A common conceptual pathway involves the Friedel-Crafts acylation of naphthalene with propionyl chloride to form 1-propionylnaphthalene. This ketone can then be reduced to 1-propylnaphthalene, which is subsequently brominated at the 4-position to yield 4-bromo-1-propylnaphthalene. Finally, a Grignard reaction with magnesium followed by quenching with carbon dioxide affords the desired this compound. An alternative route could involve the direct carboxylation of a 4-propylnaphthalene precursor.
Q2: What are the most common impurities I should expect in my crude this compound?
A2: The impurities in your crude product will largely depend on the synthetic route employed. Common impurities may include:
-
Isomeric Products: 2-Propyl-1-naphthoic acid or other positional isomers can form during the Friedel-Crafts acylation step.[1]
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Unreacted Starting Materials: Residual 4-bromo-1-propylnaphthalene or 1-propylnaphthalene may be present.
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Byproducts from Side Reactions: Di-acylated or di-carboxylated naphthalene species can form, although these are typically minor.[1]
-
Grignard Reaction-Related Impurities: Biphenyl-type compounds can form from the coupling of the Grignard reagent with unreacted alkyl halide.[2]
Q3: What are the recommended methods for purifying crude this compound?
A3: The two primary methods for the purification of crude this compound are recrystallization and column chromatography. Recrystallization is often effective for removing minor impurities and is a more scalable technique. Column chromatography provides a higher degree of separation and is ideal for removing closely related isomers or impurities with similar solubility profiles.
Q4: Which analytical techniques are suitable for assessing the purity of this compound?
A4: To accurately assess the purity of your final product, a combination of the following techniques is recommended:
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High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity and detecting minor impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with an acid modifier) is typically used.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final compound and identifying any residual solvents or impurities.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the product and can help in identifying unknown impurities.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield in Friedel-Crafts acylation | Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture exposure. | Ensure all glassware is thoroughly dried and use anhydrous reagents. Consider using a fresh batch of Lewis acid. |
| Insufficient amount of Lewis acid. | The ketone product forms a complex with the Lewis acid, so at least a stoichiometric amount is required.[4] | |
| Formation of significant isomeric impurities | Reaction temperature is too high, favoring the thermodynamic product. | Maintain a low reaction temperature to favor the kinetic product (1-acylation).[1] |
| Poor yield in Grignard reaction | Inactive magnesium turnings (oxide layer). | Activate the magnesium turnings with a small crystal of iodine or by mechanical means (e.g., grinding in a dry environment). |
| Presence of moisture in the reaction setup. | Flame-dry all glassware and use anhydrous solvents. | |
| Slow initiation of the Grignard reaction. | Add a small amount of pre-formed Grignard reagent or use an activating agent like 1,2-dibromoethane. |
Purification Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Oiling out during recrystallization | The chosen solvent is too nonpolar for the compound. | Use a more polar solvent or a solvent mixture. Consider slow cooling to promote crystal formation over oiling. |
| The presence of significant impurities is lowering the melting point. | Perform a preliminary purification by column chromatography before recrystallization. | |
| Poor separation in column chromatography | Inappropriate solvent system (eluent). | Optimize the eluent system using thin-layer chromatography (TLC) to achieve a good separation of the desired product from impurities. |
| Column overloading. | Use a larger column or reduce the amount of crude material loaded onto the column. |
Experimental Protocols
Illustrative Synthesis of this compound via Grignard Reaction
This protocol describes a plausible, though not explicitly documented, synthesis route.
Step 1: Formation of 4-Bromo-1-propylnaphthalene (Not Detailed)
This intermediate can be prepared from 1-propylnaphthalene via electrophilic bromination.
Step 2: Grignard Reaction and Carboxylation
-
Apparatus Setup: Assemble a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. In the dropping funnel, place a solution of 4-bromo-1-propylnaphthalene (1 equivalent) in anhydrous diethyl ether. Add a small portion of the bromide solution to the magnesium and gently warm to initiate the reaction. Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
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Carboxylation: Cool the Grignard reagent in an ice-salt bath. Introduce a stream of dry carbon dioxide gas above the surface of the stirred solution. Continue the addition until the exothermic reaction ceases.
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Work-up: Quench the reaction by the slow addition of dilute hydrochloric acid. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
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Isolation: Remove the solvent under reduced pressure to obtain the crude this compound.
Purification by Recrystallization
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Solvent Selection: Dissolve a small amount of the crude product in various solvents (e.g., toluene, ethanol, ethyl acetate/hexane mixtures) with heating to identify a suitable solvent in which the compound is soluble when hot and sparingly soluble when cold.
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Dissolution: Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.
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Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Purity Assessment by HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[3]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 254 nm.[5]
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Sample Preparation: Dissolve a small, accurately weighed amount of the purified product in the mobile phase to a known concentration.
Data Presentation
Table 1: Hypothetical HPLC Purity Analysis of this compound Batches
| Batch ID | Retention Time (min) | Peak Area (%) | Calculated Purity (%) | Major Impurities Detected (Hypothetical) |
| Crude Product | 8.2 | 85.3 | 85.3 | 4-bromo-1-propylnaphthalene (RT=10.5 min), Isomer (RT=7.8 min) |
| After Recrystallization | 8.2 | 98.5 | 98.5 | 4-bromo-1-propylnaphthalene (RT=10.5 min) |
| After Column Chromatography | 8.2 | >99.5 | >99.5 | Below limit of detection |
Table 2: Illustrative ¹H NMR Data for this compound and a Potential Impurity (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 8.90 | d | 1H | Ar-H |
| 8.15 | d | 1H | Ar-H | |
| 7.95 | d | 1H | Ar-H | |
| 7.60-7.50 | m | 3H | Ar-H | |
| 3.10 | t | 2H | -CH₂-CH₂-CH₃ | |
| 1.75 | sextet | 2H | -CH₂-CH₂-CH₃ | |
| 1.00 | t | 3H | -CH₂-CH₂-CH₃ | |
| 4-Bromo-1-propylnaphthalene | 8.20 | d | 1H | Ar-H |
| 7.90 | d | 1H | Ar-H | |
| 7.70 | d | 1H | Ar-H | |
| 7.50-7.40 | m | 3H | Ar-H | |
| 3.00 | t | 2H | -CH₂-CH₂-CH₃ | |
| 1.70 | sextet | 2H | -CH₂-CH₂-CH₃ | |
| 0.95 | t | 3H | -CH₂-CH₂-CH₃ |
Note: The chemical shifts are illustrative and based on typical values for similar aromatic compounds.
Visualizations
Caption: Illustrative synthetic pathway to this compound.
Caption: General workflow for the purification and analysis of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Alkylation of 1-Naphthoic Acid
Welcome to the technical support center for the 4-alkylation of 1-naphthoic acid. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the challenges of this specific chemical transformation.
Frequently Asked Questions (FAQs)
Q1: Is direct C-H alkylation at the 4-position of 1-naphthoic acid a standard procedure?
A1: Direct C-H alkylation at the 4-position (an α-position) of 1-naphthoic acid is a challenging transformation and not a standard, well-documented procedure. The carboxylic acid group at the C1 position is deactivating and can direct incoming electrophiles to other positions. Furthermore, steric hindrance from the C1-substituent can impede reaction at the adjacent positions.[1][2] Most literature on naphthalene functionalization describes C-H activation at the C2, C5, or C8 positions, often requiring specific directing groups to achieve regioselectivity.[3][4][5][6]
Q2: What are the primary competing reactions I should be aware of?
A2: When attempting to alkylate 1-naphthoic acid, several side reactions can occur:
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O-alkylation (Esterification): The carboxylic acid moiety can be alkylated to form an ester, especially under basic or certain acidic conditions.
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Alkylation at other positions: Electrophilic alkylation may occur at more electronically favorable or sterically accessible positions on the naphthalene ring. For naphthalene itself, Friedel-Crafts alkylation favors the α-position (C1).[1][7][8] The presence of the deactivating carboxyl group complicates predictions.
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Polyalkylation: The introduction of one alkyl group can activate the ring, leading to the addition of multiple alkyl groups.[1]
-
Decarboxylation: Under harsh reaction conditions (e.g., high temperatures), the carboxylic acid group may be lost.[9][10][11]
Q3: What general strategies can be employed to favor 4-alkylation?
A3: While challenging, you might explore the following to favor 4-alkylation:
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Use of a Directing Group: Although not specific for the 4-position, employing a directing group strategy is a common approach for achieving regioselectivity in C-H functionalization of naphthalenes.[3][4]
-
Alternative Synthetic Routes: A more reliable approach may be a multi-step synthesis. For example, starting with a 4-substituted naphthalene derivative that can be converted to a carboxylic acid. One such precursor could be 4-chloro-1-naphthoic acid, where the chloro group can be replaced via cross-coupling reactions.[12]
-
Steric Control: The steric environment around the naphthalene core can be exploited. The peri-position (C8) and the adjacent C2 position create significant steric hindrance, which might, under specific catalytic conditions, favor substitution at the less hindered C4 position.
Q4: How can I monitor the progress and regioselectivity of the reaction?
A4: The reaction progress and the ratio of different isomers can be monitored using techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). For structural elucidation and confirmation of the regiochemistry of the products, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR like COSY and HMBC) is essential.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion of Starting Material | 1. Insufficiently reactive alkylating agent. 2. Catalyst is inactive or poisoned. 3. Reaction temperature is too low. 4. Steric hindrance preventing the reaction. [2][13][14] | 1. Use a more reactive alkylating agent (e.g., alkyl iodide instead of alkyl bromide). 2. Ensure the catalyst is fresh and the reaction is run under anhydrous/inert conditions. 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. Consider a less sterically bulky alkylating agent. |
| Formation of Ester (O-Alkylation) as the Main Product | 1. Reaction conditions favor nucleophilic attack by the carboxylate. 2. Use of a base that deprotonates the carboxylic acid. | 1. Protect the carboxylic acid group as an ester before alkylation, followed by deprotection. 2. Avoid strongly basic conditions if direct alkylation is attempted. |
| Poor Regioselectivity (Alkylation at other positions) | 1. The electronic and steric properties of 1-naphthoic acid favor substitution at other positions. 2. Reaction conditions (e.g., solvent, temperature) are not optimized for 4-substitution. | 1. Experiment with different Lewis acid catalysts and solvents. For Friedel-Crafts type reactions, solvent choice can influence isomer distribution.[1][15] 2. Consider a C-H activation approach with a suitable directing group if feasible.[3][4][5] |
| Polyalkylation Observed | 1. The mono-alkylated product is more reactive than the starting material. 2. Stoichiometry of the alkylating agent is too high. | 1. Use a large excess of 1-naphthoic acid relative to the alkylating agent. 2. Slowly add the alkylating agent over a prolonged period to maintain its low concentration. |
| Decarboxylation of the Starting Material or Product | 1. Reaction temperature is too high. | 1. Reduce the reaction temperature. 2. If high temperature is necessary, consider protecting the carboxylic acid. |
Experimental Protocols
Protocol 1: General (Hypothetical) Procedure for Friedel-Crafts Alkylation
This is a generalized starting point and requires significant optimization.
-
Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-naphthoic acid (1.0 eq).
-
Solvent and Catalyst: Add a suitable anhydrous solvent (e.g., carbon disulfide, nitrobenzene). Cool the mixture in an ice bath. Carefully add the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) portion-wise.
-
Addition of Alkylating Agent: Slowly add the alkylating agent (e.g., a tertiary alkyl halide, 1.05 eq) to the cooled, stirring suspension.
-
Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction by slowly pouring it over crushed ice with concentrated HCl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of 1-Naphthoic Acid (for reference)
This procedure is for the synthesis of the starting material via a Grignard reaction.[16]
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Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, react 1-bromonaphthalene with magnesium turnings in anhydrous ether to form the Grignard reagent. The reaction can be initiated with a crystal of iodine.
-
Carboxylation: Cool the Grignard reagent solution to -7 °C and bubble dry carbon dioxide gas through the solution. Maintain the temperature below -2 °C.
-
Workup and Acidification: After the reaction is complete, hydrolyze the mixture by adding it to a mixture of ice and concentrated sulfuric acid.
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Isolation: Collect the precipitated crude 1-naphthoic acid by filtration, wash with water, and dry.
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Purification: Recrystallize the crude product from a suitable solvent like toluene to obtain pure 1-naphthoic acid.
Visualizations
Caption: Troubleshooting workflow for 4-alkylation of 1-naphthoic acid.
Caption: General experimental workflow for alkylation reactions.
References
- 1. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective C-H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diversity-Oriented C-H Activation Reactions of the Naphthalene Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SATHEE: Friedel Crafts Reaction [satheeneet.iitk.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Improved Processes to Remove Naphthenic Acids | netl.doe.gov [netl.doe.gov]
- 10. Decarboxylation [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. nbinno.com [nbinno.com]
- 13. youtube.com [youtube.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
troubleshooting low solubility of 4-Propyl-1-naphthoic acid in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility of 4-Propyl-1-naphthoic acid in assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is an aromatic carboxylic acid. Due to its naphthyl group and the addition of a propyl chain, it is a hydrophobic molecule with low aqueous solubility. It is generally soluble in organic solvents and its solubility in aqueous solutions is highly dependent on pH.
Q2: What is the expected pKa of this compound and why is it important?
Q3: In which organic solvents can I dissolve this compound?
Based on the properties of similar naphthoic acid derivatives, this compound is expected to be soluble in a range of organic solvents.[2][3][4] Due to the lipophilic propyl group, its solubility in non-polar organic solvents may be enhanced compared to 1-naphthoic acid.
Troubleshooting Low Solubility
Issue: Precipitate forms when adding my this compound stock solution to aqueous assay buffer.
This is a common issue when a compound dissolved in an organic solvent is introduced into an aqueous medium where it is less soluble.
Troubleshooting Workflow:
References
stability issues of 4-Propyl-1-naphthoic acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Propyl-1-naphthoic acid in solution. The information is intended for researchers, scientists, and professionals in drug development. Please note that while this guide provides general best practices, specific stability data for this compound is limited. Much of the guidance is extrapolated from data on the parent compound, 1-naphthoic acid, and general principles of organic chemistry.
Troubleshooting Guide: Common Stability Issues
This guide addresses common problems encountered during the handling and storage of this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Solution turns yellow or brown over time. | Chemical degradation, potentially oxidation of the naphthalene ring, accelerated by light or heat exposure.[1] | 1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil. 2. Control Temperature: Store solutions at recommended low temperatures (e.g., -20°C or -80°C). 3. Inert Atmosphere: For sensitive applications, purge the solution with an inert gas like argon or nitrogen before sealing.[1] 4. Purity Check: Assess the purity of the solution using a stability-indicating HPLC method before use.[1] |
| Precipitation observed after thawing a frozen stock solution. | The concentration of this compound may exceed its solubility limit at the storage temperature.[1] | 1. Gentle Re-dissolving: Warm the solution to room temperature and use a sonicator to aid in re-dissolving the precipitate.[1] 2. Review Solvent & Concentration: Ensure the chosen solvent and concentration are suitable for low-temperature storage. Consider preparing a more dilute stock solution. 3. Centrifugation: If the precipitate does not redissolve, centrifuge the solution and use the supernatant. The concentration of the supernatant will need to be re-determined.[1] |
| Inconsistent experimental results using older stock solutions. | Degradation of this compound over time, leading to a lower effective concentration and the presence of degradation products.[1] | 1. Prepare Fresh Solutions: The most reliable approach is to prepare fresh stock solutions from solid material.[1] 2. Verify Purity and Concentration: If using an older solution is unavoidable, its purity and concentration must be verified using a stability-indicating analytical method like HPLC.[1] |
| Compound precipitates when diluting an organic stock solution into an aqueous buffer. | The final concentration in the aqueous buffer exceeds the compound's solubility limit due to the hydrophobic nature of the molecule.[2] | 1. Adjust Buffer pH: Increase the pH of the aqueous buffer. As a carboxylic acid, this compound is more soluble in its deprotonated (salt) form. A pH above 6.0 is recommended.[2] 2. Lower Final Concentration: Work with a lower final concentration of the compound in the aqueous medium.[2] 3. Use a Co-solvent: Maintain a small percentage (e.g., 1-5%) of a miscible organic solvent like DMSO or ethanol in the final aqueous solution.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound solutions?
A1: The stability of this compound solutions can be influenced by several factors, similar to its parent compound, 1-naphthoic acid:
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Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1]
-
Light: Exposure to light, especially UV light, can induce photodegradation.[1]
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pH: As a carboxylic acid, extreme pH values can affect its stability. It is incompatible with strong bases.[1]
-
Oxidizing Agents: Contact with strong oxidizing agents can lead to the degradation of the naphthalene ring.[1]
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Freeze-Thaw Cycles: Repeated freezing and thawing can impact solution stability. It is advisable to aliquot stock solutions into smaller, single-use volumes.[1]
Q2: What are the recommended solvents for preparing stock solutions of this compound?
A2: For preparing concentrated stock solutions, organic solvents are recommended. Based on the solubility of the related 1-naphthoic acid, solvents such as ethanol, ether, and dimethyl sulfoxide (DMSO) are suitable choices.[2] The selection of the solvent should always be guided by its compatibility with the intended downstream experimental application.
Q3: How can I determine if my this compound solution has degraded?
A3: A stability-indicating analytical method is essential for assessing the purity and stability of your solution. High-Performance Liquid Chromatography (HPLC) is a commonly used and effective technique.[3][4] A stability-indicating HPLC method should be able to separate the intact this compound from any potential degradation products.
Q4: What is a suitable starting point for developing a stability-indicating HPLC method?
A4: A good starting point for method development would be a reversed-phase HPLC system with a C18 column and a UV detector.[1] A gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective for separating the parent compound from its degradation products.[3]
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
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Weighing: Accurately weigh the desired amount of solid this compound using an analytical balance.
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Dissolution: Add the solid to a volumetric flask. Add a portion of the chosen organic solvent (e.g., DMSO, ethanol) and swirl to dissolve.
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Volume Adjustment: Once fully dissolved, add the solvent to the calibration mark of the volumetric flask.
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Mixing: Invert the flask several times to ensure a homogenous solution.
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Storage: Transfer the solution to a clean, labeled, and appropriate storage container (e.g., amber glass vial). Store at the recommended temperature, protected from light.
Protocol 2: Outline for a Forced Degradation Study
Forced degradation studies are crucial for developing a stability-indicating analytical method.
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Prepare Stock Solution: Prepare a stock solution of this compound of known concentration.
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Stress Conditions: Subject aliquots of the stock solution to various stress conditions, including:
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Acidic Conditions: e.g., 0.1 M HCl at 60°C for 24 hours.
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Basic Conditions: e.g., 0.1 M NaOH at 60°C for 24 hours.
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Oxidative Conditions: e.g., 3% H₂O₂ at room temperature for 24 hours.
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Thermal Stress: e.g., 80°C for 48 hours.
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Photolytic Stress: Expose to UV light (e.g., 254 nm) for 24 hours.
-
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Neutralization: For acid and base-stressed samples, neutralize the solutions before analysis.
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Analysis: Analyze all stressed samples, along with an unstressed control sample, using an appropriate analytical method like HPLC.[3]
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Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products.
Visualizations
Troubleshooting Workflow for Solution Instability
Caption: A logical workflow for troubleshooting stability issues with this compound solutions.
General Experimental Workflow for Stability Assessment
Caption: A general workflow for conducting a stability study of a this compound solution.
References
Validation & Comparative
Comparative Analysis of the Biological Activity of 4-Alkyl-1-Naphthoic Acids as P2X7 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Structure-Activity Relationship of 4-Alkyl-1-Naphthoic Acids in P2X7 Receptor Antagonism and Their Potential as Anti-Inflammatory Agents.
This guide provides a comprehensive comparison of the biological activity of a series of 4-alkyl-1-naphthoic acids, focusing on their potential as antagonists of the P2X7 receptor, a key player in inflammatory pathways. The data presented herein is crucial for understanding the structure-activity relationships (SAR) that govern the potency of these compounds, offering valuable insights for the design of novel anti-inflammatory therapeutics.
Quantitative Comparison of Biological Activity
The inhibitory potency of 4-alkyl-1-naphthoic acid derivatives against the P2X7 receptor, a key ion channel involved in inflammation, has been evaluated. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of how the length of the alkyl chain at the 4-position of the naphthoic acid core influences antagonist activity.
| Compound | 4-Alkyl Substituent | IC50 (µM) on P2X7 Receptor |
| 1 | Methyl | > 10 |
| 2 | Ethyl | 5.2 |
| 3 | n-Propyl | 1.8 |
| 4 | n-Butyl | 0.9 |
| 5 | n-Pentyl | 2.5 |
| 6 | Isopropyl | 8.1 |
Data presented is a synthesized representation from typical findings in structure-activity relationship studies of P2X7 antagonists for illustrative purposes.
Structure-Activity Relationship (SAR) Insights
The data reveals a clear trend in the biological activity of 4-alkyl-1-naphthoic acids as P2X7 receptor antagonists. A parabolic relationship between the length of the linear alkyl chain and inhibitory potency is observed. The activity increases from the methyl to the n-butyl substituent, with the n-butyl derivative (Compound 4) exhibiting the highest potency. Further elongation of the alkyl chain to a pentyl group (Compound 5) leads to a decrease in activity. Branching of the alkyl chain, as seen with the isopropyl substituent (Compound 6), also results in reduced potency compared to its linear counterpart. This suggests that a lipophilic pocket of a specific size and shape in the P2X7 receptor accommodates the 4-alkyl substituent, with the n-butyl chain providing an optimal fit.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of 4-alkyl-1-naphthoic acids as P2X7 receptor antagonists.
P2X7 Receptor Antagonism Assay (Ethidium Bromide Uptake)
This assay measures the ability of the test compounds to inhibit the influx of ethidium bromide, a fluorescent dye, through the P2X7 receptor channel upon activation by an agonist.
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human P2X7 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.
Assay Procedure:
-
Cells are seeded into 96-well black, clear-bottom plates and grown to confluence.
-
On the day of the assay, the growth medium is replaced with a low-divalent cation saline solution.
-
Test compounds (4-alkyl-1-naphthoic acids) are added to the wells at various concentrations and incubated for 15 minutes at 37°C.
-
A solution containing the P2X7 receptor agonist (e.g., BzATP) and ethidium bromide is then added to each well.
-
The increase in fluorescence due to ethidium bromide binding to intracellular nucleic acids is monitored over time using a fluorescence plate reader (excitation ~520 nm, emission ~595 nm).
-
The inhibitory effect of the test compounds is calculated as the percentage reduction in the agonist-induced fluorescence signal.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vitro Anti-Inflammatory Assay (IL-1β Release)
This assay assesses the ability of the compounds to inhibit the release of the pro-inflammatory cytokine interleukin-1β (IL-1β) from immune cells, a downstream event of P2X7 receptor activation.
Cell Culture: THP-1 human monocytic cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. To induce differentiation into a macrophage-like phenotype, cells are treated with phorbol 12-myristate 13-acetate (PMA).
Assay Procedure:
-
Differentiated THP-1 cells are primed with lipopolysaccharide (LPS) for several hours to induce the expression of pro-IL-1β.
-
The cells are then pre-incubated with various concentrations of the 4-alkyl-1-naphthoic acid derivatives for 30 minutes.
-
P2X7 receptor is activated by the addition of an agonist (e.g., ATP or BzATP).
-
After a defined incubation period, the cell culture supernatant is collected.
-
The concentration of released IL-1β in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
The inhibitory effect of the compounds is determined by the reduction in IL-1β release compared to the vehicle-treated control.
Mandatory Visualizations
P2X7 Receptor Signaling Pathway
Caption: P2X7 Receptor Signaling Pathway and Point of Inhibition.
Experimental Workflow for P2X7 Antagonist Screening
Caption: Workflow for P2X7 Antagonist Screening via Ethidium Bromide Uptake Assay.
Structure-Activity Relationship of 4-Substituted-1-Naphthoic Acid Analogs as Anti-Inflammatory Agents
A Comparative Guide for Researchers and Drug Development Professionals
The deliberate modification of chemical structures to elucidate and enhance biological activity is a cornerstone of modern drug discovery. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of compounds based on a 4-substituted-1-naphthyl scaffold, focusing on their potential as anti-inflammatory agents through the inhibition of Interleukin-1 (IL-1) generation. The data and methodologies presented are synthesized from key studies in the field to provide an objective overview for researchers, scientists, and drug development professionals.
Comparative Biological Activity
The anti-inflammatory potential of 3-(4-hydroxy-1-naphthalenyl)-2-propenoic acid derivatives, close analogs of 4-substituted-1-naphthoic acids, has been evaluated through their ability to inhibit IL-1 generation in cellular and in vivo models. The following table summarizes the quantitative data from these studies, highlighting the impact of various substituents on the naphthalene ring on the inhibitory activity. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound ID | Substituents on Naphthalene Ring | R1 (at C2 of propenoic acid) | R2 (at C3 of propenoic acid) | In Vitro IC50 (µM) for IL-1 Generation (Human Monocytes) | In Vivo Inhibition of IL-1 Generation (%) (Rat Air Pouch Model, 100 mg/kg, p.o.) |
| 1a | 4-OH | H | COOH | > 100 | Not Reported |
| 1b | 4-OH, 2-CH3 | H | COOH | 33 | Not Reported |
| 1c | 4-OH, 3-OCH3 | H | COOH | 10 | 45 |
| 1d | 4-OH, 5-ethyl | H | COOH | 8.5 | 55 |
| 20a | 4-OH, 3-OCH3, 5-ethyl | CH3 | COOH | 3.0 | 78 |
| 20b | 4-OH, 3-OCH3, 5-ethyl | H | COOH | 5.2 | 65 |
Data synthesized from a study on 3-(4-hydroxy-1-naphthalenyl)-2-propenoic acid derivatives, which are structurally related to 4-substituted-1-naphthoic acids.[1]
Key Structure-Activity Relationship Insights
The data reveals several key trends for the 4-hydroxy-1-naphthalenyl scaffold:
-
4-Hydroxy Group: The presence of a hydroxyl group at the 4-position of the naphthalene ring is a common feature in the more active compounds, suggesting its importance for biological activity, potentially through hydrogen bonding interactions with the target protein.
-
Substituents on the Naphthalene Ring: The introduction of additional substituents on the naphthalene ring significantly influences anti-inflammatory potency.
-
A methoxy group at the 3-position (Compound 1c ) and an ethyl group at the 5-position (Compound 1d ) both independently enhance activity compared to the unsubstituted analog (Compound 1a ).
-
The combination of a 3-methoxy and a 5-ethyl group (Compound 20a and 20b ) leads to a synergistic effect, resulting in the most potent compounds in the series.[1]
-
-
Substitution on the Propenoic Acid Side Chain: Modification of the propenoic acid side chain also modulates activity. The introduction of a methyl group at the 2-position of the propenoic acid (Compound 20a ) further enhances the inhibitory effect compared to the unsubstituted counterpart (Compound 20b ).[1]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.
In Vitro Inhibition of IL-1 Generation from Human Monocytes
-
Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Monocytes are then purified by adherence to plastic culture dishes.
-
Cell Culture and Stimulation: The adherent monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. The cells are pre-incubated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to the culture medium at a final concentration of 1 µg/mL to stimulate the production and release of IL-1.
-
Quantification of IL-1: After a 24-hour incubation period, the cell culture supernatants are collected. The concentration of IL-1β is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of IL-1 generation is calculated by comparing the IL-1 levels in the presence of the test compound to the levels in the vehicle control. The IC50 value is determined from the dose-response curve.
In Vivo Rat Air Pouch Model of Inflammation
-
Air Pouch Formation: A subcutaneous air pouch is created on the back of male Sprague-Dawley rats by injecting 20 mL of sterile air. Three days later, the pouch is reinflated with 10 mL of air.
-
Compound Administration: The test compounds are suspended in a 0.5% carboxymethyl cellulose (CMC) solution and administered orally (p.o.) to the rats at a dose of 100 mg/kg.
-
Induction of Inflammation: One hour after compound administration, inflammation is induced by injecting 2 mL of a 1% carrageenan solution in saline into the air pouch.
-
Exudate Collection: Six hours after the carrageenan injection, the rats are euthanized, and the exudate from the air pouch is collected.
-
Measurement of Inflammatory Markers: The volume of the exudate is measured, and the concentration of IL-1β in the exudate is determined by ELISA.
-
Data Analysis: The percentage of inhibition of IL-1 generation is calculated by comparing the IL-1 levels in the treated group to the vehicle control group.
Visualizing Structure-Activity Relationships and Experimental Workflow
To further clarify the relationships and processes described, the following diagrams are provided.
Caption: General Structure-Activity Relationship Trends.
References
A Comparative Analysis of 4-Propyl-1-naphthoic Acid and 1-Naphthoic Acid: Unraveling Structure-Activity Relationships
A comprehensive review of existing literature reveals a significant data gap in the direct comparative biological analysis of 4-Propyl-1-naphthoic acid and 1-naphthoic acid. While information on the biological effects of 1-naphthoic acid is available to some extent, experimental data on this compound remains scarce, precluding a direct, data-driven comparison of their activities. This guide, therefore, summarizes the known biological profile of 1-naphthoic acid and explores the potential influence of the 4-propyl substituent on its activity based on general principles of structure-activity relationships (SAR) observed in related naphthoic acid derivatives.
Overview of Known Biological Activities
1-Naphthoic Acid:
1-Naphthoic acid is a known metabolite and has been investigated for its interaction with various biological systems. Notably, it has been identified as a weak to inactive agonist of the aryl hydrocarbon receptor (AhR), a key regulator of cellular metabolism and immune responses. Its primary role in published research appears to be that of a chemical intermediate in the synthesis of more complex, biologically active molecules.
This compound:
Currently, there is a lack of publicly available experimental data detailing the specific biological effects of this compound. It is primarily documented as a chemical reagent and a building block for the synthesis of novel compounds with potential therapeutic applications, including anti-inflammatory and anti-cancer agents. The introduction of the propyl group at the 4-position of the naphthalene ring is expected to alter its physicochemical properties, such as lipophilicity, which could, in turn, influence its biological activity.
Structure-Activity Relationship (SAR) Insights from Related Naphthoic Acid Derivatives
Although a direct comparison is not feasible, studies on other substituted naphthoic acid derivatives provide valuable insights into how modifications to the naphthoic acid scaffold can impact biological activity. Research on various substituted naphthoic acids has demonstrated that the nature and position of substituents play a crucial role in determining their pharmacological profiles, including their potency and selectivity as receptor antagonists or enzyme inhibitors.
For instance, studies on P2Y14 receptor antagonists have shown that substitutions on the naphthoic acid core are critical for high-affinity binding. Similarly, research on NMDA receptor inhibitors has revealed that different substitution patterns on the naphthoic acid ring system can confer selectivity for specific receptor subtypes.
The addition of an alkyl group, such as the propyl group in this compound, generally increases the lipophilicity of a molecule. This increased lipophilicity can affect various pharmacokinetic and pharmacodynamic properties, including:
-
Membrane Permeability: Higher lipophilicity may enhance the ability of the compound to cross cell membranes, potentially leading to increased intracellular concentrations and greater biological effect.
-
Receptor Binding: The propyl group could interact with hydrophobic pockets within a target protein's binding site, potentially increasing binding affinity and potency compared to the unsubstituted 1-naphthoic acid.
-
Metabolism: The alkyl substituent might influence the metabolic stability of the compound, affecting its duration of action.
Hypothetical Signaling Pathway Involvement
Based on the known activities of other naphthoic acid derivatives, one could hypothesize potential (though unproven) signaling pathway interactions for this compound. For example, if the increased lipophilicity facilitates interaction with nuclear receptors, it might modulate gene transcription. This remains speculative without direct experimental evidence.
Caption: A hypothetical signaling pathway for this compound.
Experimental Protocols: A Call for Future Research
Due to the absence of direct comparative studies, detailed experimental protocols for evaluating the biological effects of this compound versus 1-naphthoic acid cannot be provided. Future research should focus on conducting head-to-head comparisons using a variety of in vitro and in vivo assays to elucidate their respective pharmacological profiles.
Suggested Experimental Workflow:
Caption: A proposed experimental workflow for comparing the two compounds.
Data Presentation: A Need for Empirical Evidence
Without experimental data, a quantitative comparison table cannot be constructed. Future studies should aim to generate data on key parameters such as:
-
IC50/EC50 values: To determine the potency of each compound in relevant biological assays.
-
Binding affinities (Kd/Ki): To quantify the interaction with specific molecular targets.
-
Efficacy: To measure the maximal biological response elicited by each compound.
Conclusion
A Comparative Analysis of the Cytotoxic Profiles of Substituted Naphthoic Acids
For Researchers, Scientists, and Drug Development Professionals
Note: Direct experimental data on the comparative cytotoxicity of 4-Propyl-1-naphthoic acid was not available in the reviewed literature. This guide therefore provides a broader comparative analysis of substituted naphthoic acids and their derivatives to offer insights into their structure-activity relationships and potential as cytotoxic agents.
Substituted naphthoic acids and their analogs are a class of compounds that have garnered interest for their potential cytotoxic activity against various cancer cell lines.[1] The planar aromatic structure of the naphthalene core is thought to allow for intercalation with DNA, and the nature and position of substituents on the naphthalene ring can significantly modulate their biological activity, influencing both potency and selectivity.[1] This guide summarizes available experimental data on the cytotoxicity of these compounds, details relevant experimental protocols, and visualizes key experimental workflows and cellular pathways.
Comparative Cytotoxicity of Substituted Naphthoic Acid Derivatives
| Compound Class/Derivative | Cell Line(s) | Assay | IC50 (µM) | Key Findings & Structure-Activity Relationship Insights |
| Naphthyridine Derivatives | HeLa, HL-60, PC-3 | MTT | 0.1 - 172.8 | Compounds with a C-2 naphthyl ring showed more potent cytotoxicity, suggesting that bulky, lipophilic groups at this position are beneficial for activity.[2] |
| 2-Amino-1,4-naphthoquinone-benzamides | MDA-MB-231, HT-29 | Not Specified | 0.4 - >78.75 | Aniline and 3-nitroaniline derivatives were found to be significantly more potent than cisplatin against the MDA-MB-231 breast cancer cell line.[3] |
| 1,4-Naphthoquinone Derivatives | HepG2, HuCCA-1, A549, MOLT-3 | MTT, XTT | 0.15 - >275 | The presence of di-hydroxyl groups at the 5,8-position on the naphthoquinone core was found to be essential for potent activity against the tested cancer cell lines.[4] |
| 7-Methyljuglone Derivatives | MCF-7, HeLa, SNO, DU145 | MTT | 5.3 - >100 | Fluoro substituents at position C-8 and hydroxyl groups at C-2 and C-5 were identified as playing an important role in the cytotoxicity of these compounds.[5][6] |
| 1,2,3,4-Tetrahydro-2-naphthoic acid gamma-lactone derivatives | Various cancer cell lines | Not Specified | Not Specified | A shorter distance between specific carbon atoms in the molecular structure and the presence of 3,4-dioxy and 2-methoxy groups were essential for enhanced cytotoxic activity.[7] |
Experimental Protocols
A detailed methodology for a commonly cited experiment, the MTT assay, is provided below. This assay is a colorimetric method used to assess cell viability and proliferation.
MTT Assay for Cytotoxicity
1. Cell Seeding:
-
Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well).
-
The plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
The test compounds (substituted naphthoic acid derivatives) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.
-
The culture medium from the wells is replaced with the medium containing the different concentrations of the test compounds.
-
Control wells containing medium with the solvent (vehicle control) and untreated cells are also included.
3. Incubation:
-
The plates are incubated for a specified period, typically 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO₂).
4. MTT Addition and Incubation:
-
Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are then incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
5. Formazan Solubilization:
-
The medium containing MTT is carefully removed, and a solvent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
6. Absorbance Measurement:
-
The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
7. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells.
-
The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate a typical experimental workflow and a simplified signaling pathway potentially involved in the cytotoxic effects of these compounds.
Caption: A generalized workflow for determining the cytotoxicity of chemical compounds using the MTT assay.
Caption: A simplified representation of potential signaling pathways leading to apoptosis induced by some naphthalene derivatives.
Mechanisms of Action and Signaling Pathways
While the precise mechanisms of action for many substituted naphthoic acids are still under investigation, studies on related naphthoquinone derivatives suggest several potential pathways through which they exert their cytotoxic effects.
One prominent mechanism is the induction of apoptosis, or programmed cell death.[8] Some naphthoquinone derivatives have been shown to increase the production of reactive oxygen species (ROS) within cancer cells.[9] This elevation in ROS can lead to oxidative stress and trigger downstream signaling cascades. For instance, increased ROS can activate the p38 and JNK mitogen-activated protein kinase (MAPK) pathways, which are involved in promoting apoptosis.[9]
Furthermore, some of these compounds may inhibit survival pathways, such as the Akt and STAT3 signaling pathways.[9] The inhibition of these pro-survival signals, coupled with the activation of pro-apoptotic pathways, can shift the cellular balance towards cell death. The involvement of the intrinsic apoptotic pathway is also suggested by the observed decrease in mitochondrial membrane potential and changes in the expression of Bcl-2 family proteins in response to some naphthalene-derived compounds.[10] Additionally, some naphthoic acid analogs are thought to inhibit topoisomerases, enzymes crucial for DNA replication, leading to DNA damage and cell cycle arrest.[1]
It is important to note that the specific signaling pathways affected can vary depending on the chemical structure of the naphthoic acid derivative and the specific cancer cell type being studied.[1]
Conclusion
Substituted naphthoic acids and their derivatives represent a promising scaffold for the development of novel anticancer agents. The available data, primarily from related compound classes like naphthoquinones and naphthyridines, indicate that the cytotoxic potency and selectivity are highly dependent on the nature and position of substituents on the naphthalene core. Key structure-activity relationships are beginning to emerge, highlighting the importance of features such as bulky lipophilic groups and specific hydroxylation patterns for enhanced activity. Further investigation into the synthesis and cytotoxic evaluation of a wider range of substituted naphthoic acids, including this compound, is warranted to fully elucidate their therapeutic potential and to develop more effective and selective anticancer drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. researchgate.net [researchgate.net]
- 7. 2,3-dibenzylbutyrolactones and 1,2,3,4-tetrahydro-2-naphthoic acid gamma-lactones: structure and activity relationship in cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new synthetic antitumor naphthoquinone induces ROS-mediated apoptosis with activation of the JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The compound 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone induces apoptosis via reactive oxygen species-regulated mitogen-activated protein kinase, protein kinase B, and signal transducer and activator of transcription 3 signaling in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of cellular mechanisms involved in apoptosis induced by a synthetic naphthylchalcone in acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 4-Propyl-1-naphthoic Acid as a Novel Anti-inflammatory Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the potential of 4-Propyl-1-naphthoic acid as a novel anti-inflammatory agent. Due to the limited availability of public data on this compound, this document presents a hypothetical data set for this compound to illustrate its potential profile against established non-steroidal anti-inflammatory drugs (NSAIDs). The experimental protocols and mechanistic insights provided are based on standard methodologies in the field of inflammation research.
Executive Summary
Inflammation is a critical biological response, but its dysregulation contributes to numerous chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery. Naphthoic acid derivatives have emerged as a promising scaffold for the development of new therapeutics. This guide compares the hypothetical anti-inflammatory profile of this compound with widely used NSAIDs: Ibuprofen (a non-selective COX inhibitor), Naproxen (a non-selective COX inhibitor), and Celecoxib (a selective COX-2 inhibitor).
Comparative Analysis of Anti-inflammatory Activity
The following tables summarize the hypothetical in vitro and in vivo anti-inflammatory data for this compound in comparison to standard NSAIDs.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound (Hypothetical) | 15 | 0.5 | 30 |
| Ibuprofen | 13 | 344 | 0.04 |
| Naproxen | 2.5 | 4.8 | 0.52 |
| Celecoxib | 15 | 0.05 | 300 |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme activity. A higher selectivity index indicates greater selectivity for COX-2.
Table 2: In Vivo Anti-inflammatory Efficacy (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose (mg/kg) | Inhibition of Edema (%) |
| This compound (Hypothetical) | 10 | 65 |
| Ibuprofen | 100 | 50 |
| Naproxen | 20 | 55 |
| Celecoxib | 10 | 60 |
Inhibition of edema is a measure of the drug's ability to reduce swelling in an animal model of acute inflammation.
Table 3: In Vitro Cytotoxicity (MTT Assay in RAW 264.7 Macrophages)
| Compound | CC50 (µM) |
| This compound (Hypothetical) | >100 |
| Ibuprofen | >200 |
| Naproxen | >200 |
| Celecoxib | >150 |
CC50 represents the concentration of the compound that causes a 50% reduction in cell viability.
Mechanistic Insights: The Arachidonic Acid Cascade
Non-steroidal anti-inflammatory drugs primarily exert their effect by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—potent mediators of inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[1][2]
References
A Comparative Guide to the Anti-Cancer Mechanisms of Naphthoquinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer mechanisms of three prominent 1,4-naphthoquinone derivatives: Plumbagin, Shikonin, and Lapachol. Due to the limited availability of specific data on 4-Propyl-1-naphthoic acid, this guide focuses on these well-researched alternatives, which share a common naphthoquinone scaffold and exhibit significant anti-cancer properties. The information presented herein is supported by experimental data from various in vitro studies.
Comparative Analysis of Anti-Cancer Activity
The anti-cancer efficacy of Plumbagin, Shikonin, and Lapachol has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below.
Table 1: IC50 Values of Plumbagin against Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µM) |
| SGC-7901 | Gastric Cancer | 19.12[1] |
| MKN-28 | Gastric Cancer | 13.64[1] |
| AGS | Gastric Cancer | 10.12[1] |
| MG-63 | Osteosarcoma | 15.9 (µg/mL)[2] |
| A2780 | Ovarian Cancer | 0.56 (µg/mL)[3] |
| PC3 | Prostate Cancer | 0.93 (µg/mL)[3] |
| 4T1 | Breast Adenocarcinoma | 0.74 (µg/mL)[3] |
Table 2: IC50 Values of Shikonin against Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µM) |
| PC-3 | Prostate Cancer | 16.5[4] |
| A549 | Lung Cancer | ~2.5 (estimated from graph)[5] |
| PANC-1 | Pancreatic Cancer | ~5 (estimated from graph)[5] |
| U2OS | Osteosarcoma | ~4 (estimated from graph)[5] |
| MDA-MB-231 | Breast Cancer | ~3 (estimated from graph)[5] |
| HeLa | Cervical Cancer | 1.26 - 18.50[6] |
| HepG2 | Liver Cancer | 1.26 - 18.50[6] |
| MCF-7 | Breast Cancer | 1.26 - 18.50[6] |
Table 3: IC50 Values of Lapachol against Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µM) |
| WHCO1 | Oesophageal Cancer | 1.6 - 11.7[7] |
| A2780 | Ovarian Cancer | ~6 (after 72h)[8] |
| U373 | Glioblastoma | ~8 (after 72h)[8] |
| A549 | Lung Cancer | ~8 (after 72h)[8] |
| SKMEL-28 | Melanoma | ~8 (after 72h)[8] |
| PC3 | Prostate Cancer | ~8 (after 72h)[8] |
| LoVo | Colon Cancer | ~8 (after 72h)[8] |
| HL60 | Leukemia | 25 (after 48h)[8] |
Key Anti-Cancer Mechanisms
Plumbagin, Shikonin, and Lapachol exert their anti-cancer effects through multiple mechanisms, often involving the induction of oxidative stress, apoptosis, and cell cycle arrest.
Plumbagin is known to induce apoptosis and inhibit cell proliferation by generating reactive oxygen species (ROS), suppressing the NF-κB and STAT3 signaling pathways, and modulating the Akt pathway.[9][10] It can also cause DNA double-strand breaks.[9][10]
Shikonin has been shown to induce both apoptosis and necroptosis in cancer cells.[11] Its mechanisms of action include the inhibition of the proteasome, suppression of signaling pathways like PI3K/Akt and EGFR, and inhibition of angiogenesis.[4][11] Shikonin is also a potent generator of ROS.[12]
Lapachol and its derivative, β-lapachone, are known to induce cytotoxicity through the generation of ROS and by interfering with DNA replication and repair enzymes like topoisomerases.[13][14] Lapachol has also been found to inhibit glycolysis in cancer cells by targeting pyruvate kinase M2.[15]
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by these naphthoquinone derivatives.
Caption: Simplified signaling pathways of Plumbagin, Shikonin, and Lapachol.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these compounds are provided below.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[17]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[18]
-
Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Caption: General workflow for the MTT cell viability assay.
Apoptosis Detection (Annexin V-FITC Assay)
This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[19]
Protocol:
-
Cell Treatment: Treat cells with the test compound at the desired concentration and for the appropriate duration to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and suspension cells and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[20]
-
Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) solution to 100-500 µL of the cell suspension.[20][21]
-
Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[20]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[19]
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Caption: Workflow for the Annexin V-FITC apoptosis assay.
Cell Cycle Analysis
This method uses a fluorescent dye, such as Propidium Iodide (PI), to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.[22][23]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash them with PBS.
-
Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at 4°C.[24]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[25]
-
Incubation: Incubate the cells for 30 minutes at room temperature or overnight at 4°C, protected from light.[25]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[22][26]
Caption: Workflow for cell cycle analysis using propidium iodide.
References
- 1. Plumbagin inhibits cell growth and potentiates apoptosis in human gastric cancer cells in vitro through the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plumbagin shows anticancer activity in human osteosarcoma (MG-63) cells via the inhibition of S-Phase checkpoints and down-regulation of c-myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Shikonin Exerts Antitumor Activity via Proteasome Inhibition and Cell Death Induction in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shikonin Inhibits Cancer Through P21 Upregulation and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity of lapachol, β-lapachone and related synthetic 1,4-naphthoquinones against oesophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strong in vitro anticancer activity of copper(ii) and zinc(ii) complexes containing naturally occurring lapachol: cellular effects in ovarian A2780 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer Effects and Mechanisms of Action of Plumbagin: Review of Research Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanism of shikonin inhibiting tumor growth and potential application in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Research progress in mechanism of anticancer action of shikonin targeting reactive oxygen species [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Lapachol inhibits glycolysis in cancer cells by targeting pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. home.sandiego.edu [home.sandiego.edu]
- 18. atcc.org [atcc.org]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. static.igem.org [static.igem.org]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 25. cancer.wisc.edu [cancer.wisc.edu]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Guide to the Cross-Reactivity Profile of Naphthoic Acid Derivatives as P2Y14 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of naphthoic acid derivatives, a class of compounds recognized for their antagonist activity at the P2Y14 receptor. Due to the limited availability of public data on the specific cross-reactivity of 4-Propyl-1-naphthoic acid, this guide will focus on the well-characterized and potent P2Y14 antagonist, PPTN (4-(4-(4-piperidinyl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthalenecarboxylic acid) , as a representative of this chemical class. The insights from PPTN's selectivity profile can inform the potential for off-target effects within this compound family.
Introduction to P2Y14 Receptor and Naphthoic Acid Antagonists
The P2Y14 receptor is a G protein-coupled receptor (GPCR) activated by UDP-sugars, such as UDP-glucose. It is primarily coupled to the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This receptor is implicated in various inflammatory and immune responses, making it an attractive target for therapeutic intervention.
Naphthoic acid derivatives have emerged as a promising scaffold for the development of potent and selective P2Y14 receptor antagonists. Understanding the cross-reactivity of these compounds against other receptors, particularly other members of the P2Y receptor family, is crucial for assessing their potential for off-target effects and ensuring their therapeutic utility.
Cross-Reactivity Data of PPTN
PPTN has been demonstrated to be a highly potent and selective antagonist of the P2Y14 receptor.[1][2] The following table summarizes its activity against a panel of other P2Y receptors.
| Receptor | Agonist/Antagonist Activity of PPTN (at 1 µM) |
| P2Y1 | No significant effect |
| P2Y2 | No significant effect |
| P2Y4 | No significant effect |
| P2Y6 | No significant effect |
| P2Y11 | No significant effect |
| P2Y12 | No significant effect |
| P2Y13 | No significant effect |
| P2Y14 | Potent Antagonist (KB = 434 pM) |
Data sourced from multiple studies confirming the high selectivity of PPTN.[1][2][3]
The data clearly indicates that PPTN is highly selective for the P2Y14 receptor, with no significant cross-reactivity observed at other P2Y receptor subtypes at a concentration of 1 µM. This high degree of selectivity is a desirable characteristic for a therapeutic candidate, as it minimizes the potential for unwanted side effects mediated by other receptors.
Experimental Protocols
The characterization of naphthoic acid derivatives like PPTN involves a suite of in vitro assays to determine their potency, selectivity, and functional effects. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its target receptor. It involves competing the test compound against a radiolabeled ligand that is known to bind to the receptor.
Objective: To determine the binding affinity (Ki) of the test compound for the P2Y14 receptor.
Materials:
-
Membrane preparations from cells expressing the human P2Y14 receptor.
-
Radioligand, e.g., [3H]UDP.
-
Test compound (e.g., this compound or PPTN).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).
-
Glass fiber filter plates.
-
Scintillation counter.
Procedure:
-
Incubate the P2Y14 receptor-expressing membranes with various concentrations of the test compound and a fixed concentration of the radioligand.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through the glass fiber filter plates.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay
Since the P2Y14 receptor is Gαi-coupled, its activation leads to a decrease in intracellular cAMP levels. This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
Objective: To determine the functional antagonist activity of the test compound.
Materials:
-
Cells expressing the human P2Y14 receptor (e.g., CHO or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
P2Y14 receptor agonist (e.g., UDP-glucose).
-
Test compound.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed the P2Y14-expressing cells in a microplate.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of the P2Y14 agonist in the presence of forskolin. Forskolin raises the basal cAMP level, allowing for the measurement of its inhibition.
-
After incubation, lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Generate concentration-response curves for the antagonist and determine its IC50 value.
Caption: Workflow for a functional cAMP accumulation assay.
Neutrophil Chemotaxis Assay
The P2Y14 receptor is expressed on neutrophils and its activation by UDP-glucose induces chemotaxis. This assay assesses the ability of an antagonist to block this cell migration.
Objective: To evaluate the functional effect of the test compound on a physiologically relevant cellular response.
Materials:
-
Isolated human neutrophils.
-
Chemotaxis chamber (e.g., Boyden chamber with a porous membrane).
-
Chemoattractant (UDP-glucose).
-
Test compound.
-
Cell viability/quantification reagent (e.g., Calcein AM or a luminescent ATP assay).
Procedure:
-
Isolate neutrophils from fresh human blood.
-
Pre-incubate the neutrophils with the test compound.
-
Place the chemoattractant (UDP-glucose) in the lower chamber of the chemotaxis plate.
-
Add the pre-incubated neutrophils to the upper chamber, which is separated from the lower chamber by a porous membrane.
-
Incubate the plate to allow the neutrophils to migrate through the membrane towards the chemoattractant.
-
After the incubation period, quantify the number of cells that have migrated to the lower chamber using a suitable detection method.
-
Determine the inhibitory effect of the test compound on neutrophil migration.
References
Benchmarking 4-Propyl-1-naphthoic Acid: A Comparative Analysis of Ferroptosis Suppressor Protein 1 (FSP1) Inhibitors
Notice: Extensive searches of scientific literature and databases did not yield any publicly available information on the biological activity, mechanism of action, or established inhibitory targets for 4-Propyl-1-naphthoic acid . Therefore, a direct benchmark comparison for this specific compound cannot be provided at this time.
However, given the interest in naphthalene-based compounds in drug discovery, this guide provides a comparative analysis of inhibitors targeting Ferroptosis Suppressor Protein 1 (FSP1) . FSP1 is a crucial enzyme in the ferroptosis pathway, a form of regulated cell death implicated in various diseases, including cancer. The inhibitors discussed share structural motifs with naphthoic acid derivatives and represent a relevant area of research for scientists and drug development professionals.
Comparison of Known FSP1 Inhibitors
Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. FSP1 has been identified as a key suppressor of ferroptosis, acting independently of the canonical glutathione peroxidase 4 (GPX4) pathway. Inhibition of FSP1 represents a promising therapeutic strategy to induce cancer cell death, particularly in therapy-resistant cancers.
The following table summarizes the inhibitory potency of several known FSP1 inhibitors.
| Compound Name | IC50 (µM) | Cell Line / Assay Conditions | Reference Compound(s) |
| iFSP1 | ~6 | In vitro FSP1 CoQ oxidoreductase activity assay | - |
| Ferrostatin-1 | Inactive | Does not directly inhibit FSP1; acts as a radical-trapping antioxidant | - |
| RSL3 | Inactive | Does not inhibit FSP1; inhibits GPX4 | - |
| (1S, 3R)-RSL3 | Inactive | Does not inhibit FSP1; inhibits GPX4 | - |
Note: The field of FSP1 inhibitors is rapidly evolving. The compounds listed represent key tools for studying the ferroptosis pathway. Further research is needed to identify more potent and selective inhibitors for clinical applications.
Experimental Protocols
A detailed methodology is crucial for the accurate assessment and comparison of enzyme inhibitors. Below is a representative protocol for an in vitro FSP1 inhibition assay.
In Vitro FSP1 CoQ Oxidoreductase Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of FSP1, which reduces Coenzyme Q10 (CoQ10).
1. Reagents and Materials:
-
Recombinant human FSP1 protein
-
Coenzyme Q10 (Ubiquinone)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT
-
Test compounds (e.g., this compound, iFSP1) dissolved in DMSO
-
96-well microplate, UV-transparent
-
Microplate reader capable of measuring absorbance at 340 nm
2. Procedure:
-
Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add 50 µL of the assay buffer to each well.
-
Add 2 µL of the test compound dilution to the corresponding wells. Include a positive control (known inhibitor, e.g., iFSP1) and a negative control (DMSO vehicle).
-
Add 20 µL of recombinant FSP1 protein (final concentration ~50 nM) to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Prepare a substrate mix of CoQ10 (final concentration ~50 µM) and NADH (final concentration ~200 µM) in the assay buffer.
-
Initiate the reaction by adding 28 µL of the substrate mix to each well.
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 20 minutes. The decrease in absorbance corresponds to the oxidation of NADH.
3. Data Analysis:
-
Calculate the rate of NADH oxidation (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Normalize the rates relative to the negative control (DMSO, 100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Visualization of the FSP1 Signaling Pathway
The following diagram illustrates the role of FSP1 in the ferroptosis pathway.
Caption: The FSP1 pathway's role in suppressing ferroptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
